DBCO-Biotin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S/c33-25(12-6-5-11-24-27-22(18-36-24)30-28(35)31-27)29-16-15-26(34)32-17-21-9-2-1-7-19(21)13-14-20-8-3-4-10-23(20)32/h1-4,7-10,22,24,27H,5-6,11-12,15-18H2,(H,29,33)(H2,30,31,35)/t22-,24-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZDNKWGVJPVBP-DPPGTGKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DBCO-Biotin: A Technical Guide to a Powerful Bioconjugation Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-Biotin, or Dibenzocyclooctyne-Biotin, is a key reagent in the field of bioconjugation and chemical biology. It combines the power of copper-free click chemistry with the high-affinity biotin-streptavidin interaction, enabling the precise and efficient labeling, detection, and isolation of biomolecules in a variety of complex biological systems. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its use.
This compound is a molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a biotin molecule, and often a polyethylene glycol (PEG) spacer. The DBCO group is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3] This reaction is highly specific and bioorthogonal, meaning it can proceed efficiently within living systems without interfering with native biochemical processes.[4][5] The biotin moiety serves as a powerful affinity tag, binding with exceptionally high affinity to streptavidin, a protein widely used for detection and purification. The optional PEG spacer enhances the solubility of the molecule and reduces steric hindrance, improving the efficiency of both the click reaction and the biotin-streptavidin interaction.
Mechanism of Action: The Two-Step Process
The utility of this compound lies in a two-step process that first covalently links it to a target molecule and then utilizes the biotin tag for subsequent applications.
Step 1: Copper-Free Click Chemistry (SPAAC)
The core of this compound's functionality is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The DBCO group contains a highly strained cyclooctyne ring. This ring strain provides the driving force for a [3+2] cycloaddition reaction with an azide group, forming a stable triazole linkage. A significant advantage of this reaction is that it does not require a cytotoxic copper(I) catalyst, making it ideal for use in living cells and whole organisms. The reaction is rapid and highly specific, with the DBCO and azide groups reacting selectively with each other even in the presence of a multitude of other functional groups found in biological systems.
References
The Pivotal Role of the PEG Linker in DBCO-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and targeted therapeutics, the precision and efficiency of molecular tools are paramount. DBCO-Biotin, a cornerstone of copper-free click chemistry, exemplifies such a tool. Its utility is significantly enhanced by the incorporation of a Polyethylene Glycol (PEG) linker, a flexible spacer that profoundly influences the molecule's behavior and efficacy. This technical guide delves into the core functions of the PEG linker in this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Functions of the PEG Linker
The integration of a PEG linker between the dibenzocyclooctyne (DBCO) and biotin moieties serves several critical purposes:
-
Reduced Steric Hindrance: The PEG linker acts as a flexible spacer, physically separating the biotin and DBCO groups. This separation minimizes steric hindrance, allowing each moiety to interact more freely with its respective binding partner – streptavidin/avidin for biotin and an azide-modified molecule for DBCO.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of molecules. By increasing the hydrodynamic radius, the PEG linker can prolong the circulation half-life of this compound conjugates, reducing renal clearance and offering sustained effects in vivo. The length and structure (linear vs. branched) of the PEG chain can significantly impact the pharmacokinetic profile.
-
Minimized Non-Specific Binding: The PEG linker creates a hydrophilic shield around the this compound molecule, which can reduce non-specific binding to cells and other biological surfaces. This is critical for reducing background signals in imaging applications and minimizing off-target effects in therapeutic contexts.
Quantitative Data: Impact of PEG on Biotin-Avidin Interaction
The length of the PEG linker has a quantifiable impact on the binding affinity between biotin and avidin. A study investigating the interaction of PEGylated biotin with avidin provides the following key data:
| PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (PEGylated Biotin : Avidin) |
| 0 (Free Biotin) | ~10⁻¹⁵ | 4:1 |
| 588 | ~10⁻⁸ | 4:1 |
| 3400 | ~10⁻⁸ | 4:1 |
| 5000 | ~10⁻⁸ | 1:1 |
Source: Adapted from a study on the intermolecular interaction of avidin and PEGylated biotin.
This data clearly demonstrates that while PEGylation decreases the binding affinity of biotin to avidin (increase in Kd), it remains a high-affinity interaction. Notably, a very long PEG chain (5000 g/mol ) can lead to a change in the binding stoichiometry, likely due to steric hindrance between the bulky PEG chains when multiple biotin-PEG molecules attempt to bind to the same avidin tetramer.
Experimental Protocols
Quantitative Solubility Assay for PEGylated Small Molecules
This protocol provides a method for determining the aqueous solubility of DBCO-PEG-Biotin variants.
Materials:
-
DBCO-PEGn-Biotin compounds (various PEG lengths)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (UV-transparent)
-
Microplate reader
-
Shaker incubator
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each DBCO-PEGn-Biotin compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of each stock solution with DMSO to create a range of concentrations.
-
Aqueous Solution Preparation: Add a fixed volume of each DMSO dilution to a corresponding well containing a known volume of PBS, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to allow the solution to reach equilibrium.
-
Measurement: After incubation, measure the absorbance of each well at a wavelength where the this compound absorbs (typically around 309 nm for DBCO).
-
Data Analysis: The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp decrease in absorbance) is considered the aqueous solubility.
Surface Plasmon Resonance (SPR) for Biotin-Streptavidin Interaction
This protocol outlines the use of SPR to analyze the binding kinetics of DBCO-PEG-Biotin to streptavidin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip (SA chip)
-
DBCO-PEGn-Biotin solutions of varying concentrations in SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization: Streptavidin is pre-immobilized on the sensor chip surface.
-
Analyte Injection: Inject different concentrations of the DBCO-PEGn-Biotin solution over the sensor surface for a defined association time.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the DBCO-PEGn-Biotin from the streptavidin.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Non-Specific Binding Assay
This protocol provides a method to assess the non-specific binding of DBCO-PEG-Biotin to cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
DBCO-PEGn-Biotin-Fluorophore conjugate (e.g., with FITC)
-
Unlabeled DBCO-PEGn-Biotin
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Incubation: Incubate the cells with a fluorescently labeled DBCO-PEGn-Biotin conjugate at a specific concentration for a defined period.
-
Competition: In a parallel experiment, co-incubate the cells with the fluorescently labeled conjugate and a large excess (e.g., 100-fold) of unlabeled DBCO-PEGn-Biotin.
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any unbound probe.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Interpretation: A significant reduction in fluorescence in the presence of the unlabeled competitor indicates specific binding. The remaining fluorescence in the competition group represents the level of non-specific binding.
Visualizing Workflows and Pathways
Pre-targeting Strategy for Cancer Cell Imaging
This workflow illustrates a two-step pre-targeting strategy using an antibody-DBCO conjugate and a Biotin-PEG-Azide probe for cancer cell imaging.
Investigating EGFR Signaling Pathway
This diagram illustrates a potential application of this compound-PEG in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway through proximity labeling. An azide-modified EGF ligand would be used to specifically label proteins in close proximity to the activated EGFR.
Conclusion
The PEG linker is an indispensable component of the this compound reagent, significantly enhancing its performance and broadening its applicability in biological research and drug development. By improving solubility, reducing steric hindrance, and modulating pharmacokinetic properties, the PEG linker enables more efficient and specific labeling, imaging, and targeting. Understanding the fundamental role of the PEG linker and having access to robust experimental protocols are crucial for researchers aiming to harness the full potential of this powerful bioorthogonal tool.
References
DBCO-Biotin: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability properties of Dibenzocyclooctyne-Biotin (DBCO-Biotin), a critical reagent in copper-free click chemistry for bioconjugation, labeling, and diagnostics. Understanding these characteristics is paramount for ensuring the reproducibility and success of experiments, as well as for the proper handling and storage of this valuable compound.
Core Properties of this compound
This compound is a bifunctional molecule that incorporates a dibenzocyclooctyne (DBCO) group and a biotin moiety. The DBCO group allows for a highly selective and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The biotin component provides a powerful handle for affinity purification and detection via its strong interaction with streptavidin and avidin.
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in various experimental settings, particularly in aqueous buffers common to biological research. While the core this compound structure has limited aqueous solubility, derivatives incorporating hydrophilic linkers, such as polyethylene glycol (PEG), significantly enhance this property.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and its common derivatives in various solvents.
| Compound | Solvent | Maximum Concentration | Reference |
| DBCO-PEG4-Biotin | Dimethyl Sulfoxide (DMSO) | 100 mM | [1][2][3] |
| DBCO-PEG4-Biotin | Ethanol | 100 mM | [1][2] |
| DBCO-PEG4-Biotin | Aqueous Buffers (e.g., PBS) | 0.35 mM | |
| DBCO-PEG4-NHS Ester | Aqueous Buffers (e.g., PBS) | 5.5 mM | |
| DBCO-PEG4-Maleimide | Aqueous Buffers (e.g., PBS) | 6.6 mM | |
| This compound (unspecified linker) | Dimethylformamide (DMF) | Soluble | |
| This compound (unspecified linker) | Methanol (MeOH) | Soluble | |
| This compound (unspecified linker) | Dichloromethane (DCM) | Soluble | |
| This compound (unspecified linker) | Tetrahydrofuran (THF) | Soluble | |
| DBCO-PEG4-Biotin | Water | Soluble |
Experimental Protocol: Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in a biological buffer of interest using a 96-well filter plate and quantification by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound compound
-
Dimethyl Sulfoxide (DMSO)
-
Biological buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well filter plate (e.g., with a 0.45 µm filter)
-
96-well collection plate
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the desired biological buffer in the wells of the 96-well filter plate. It is crucial to add the stock solution to the buffer with vigorous mixing to prevent immediate precipitation.
-
Equilibration: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Filtration: After equilibration, centrifuge the filter plate with the collection plate underneath to separate any undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method.
-
UV-Vis Spectrophotometry: Measure the absorbance of the filtrate at the characteristic wavelength for DBCO (around 309 nm) and determine the concentration using a pre-established calibration curve.
-
HPLC: Inject the filtrate onto an appropriate HPLC column (e.g., a C18 column) and quantify the amount of this compound by comparing the peak area to a standard curve.
-
-
Data Analysis: The highest concentration at which no precipitate is observed after equilibration is considered the solubility of this compound in that specific buffer.
Figure 1. Experimental workflow for determining the aqueous solubility of this compound.
Stability of this compound
The stability of this compound is crucial for its reactivity and the integrity of the resulting bioconjugates. Degradation of the DBCO moiety can lead to a loss of "click" functionality.
Factors Affecting Stability
-
Temperature: As with most chemical reagents, higher temperatures can accelerate degradation.
-
pH: The DBCO group can be susceptible to degradation under certain pH conditions. One study indicated that DBCO degradation can occur at neutral pH in the presence of hypochlorite, a reactive oxygen species.
-
Light: While not extensively documented for this compound specifically, many complex organic molecules are sensitive to light, which can induce photochemical degradation.
-
Reactive Species: The presence of strong oxidizing agents or nucleophiles can potentially lead to the degradation of the DBCO ring system. For long-term storage, it is recommended to avoid buffers containing azides and thiols.
Quantitative Stability Data
The following table summarizes available data on the stability of this compound and related conjugates.
| Compound/Conjugate | Condition | Stability Observation | Reference |
| DBCO-modified goat IgG | 4°C or -20°C for 4 weeks | 3-5% loss of reactivity towards azides | |
| This compound Stock Solution | -20°C (protected from light, under nitrogen) | Stable for up to 1 month | |
| This compound Stock Solution | -80°C (protected from light, under nitrogen) | Stable for up to 6 months | |
| DBCO-functionalized antibody | -20°C | Stable for up to 1 month (reactivity may decrease over time) |
Experimental Protocol: Assessment of this compound Stability
This protocol provides a framework for assessing the stability of this compound under various conditions by monitoring its concentration or reactivity over time.
Materials:
-
This compound
-
Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
Light-blocking containers (e.g., amber vials)
-
Azide-containing molecule for reactivity testing (e.g., Azido-PEG-Fluorophore)
-
HPLC system with a UV detector or a fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different buffers to be tested. Aliquot these solutions into separate, appropriately labeled vials for each time point and condition (e.g., different temperatures, light/dark).
-
Incubation: Store the vials under the specified conditions (e.g., 4°C, 25°C, 37°C; protected from light or exposed to ambient light).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks), remove one aliquot from each condition for analysis.
-
Analysis of Degradation:
-
Direct Quantification (HPLC): Inject the sample onto an HPLC system and measure the peak area corresponding to intact this compound. A decrease in peak area over time indicates degradation.
-
Reactivity Assay (Functional Assessment): a. To a portion of the aged this compound solution, add a molar excess of an azide-containing reporter molecule (e.g., an azide-functionalized fluorophore). b. Allow the click reaction to proceed to completion. c. Analyze the formation of the product (the this compound-fluorophore conjugate) using an appropriate method (e.g., fluorescence plate reader or HPLC with a fluorescence detector). A decrease in the product signal over time indicates a loss of this compound reactivity.
-
-
Data Analysis: Plot the percentage of remaining intact this compound or its reactivity as a function of time for each condition to determine the stability profile.
Figure 2. Logical workflow for assessing the stability of this compound.
Signaling and Reaction Pathway
The utility of this compound is centered on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal "click" reaction forms a stable triazole linkage between the DBCO moiety and an azide-functionalized molecule.
Figure 3. Signaling pathway of this compound in a SPAAC reaction.
Conclusion and Recommendations
A thorough understanding of the solubility and stability of this compound is essential for its successful application in research and development. For optimal results:
-
Solubility: For aqueous applications, it is highly recommended to use this compound derivatives containing hydrophilic linkers like PEG. Always prepare stock solutions in a suitable organic solvent such as DMSO and then dilute into the desired aqueous buffer with vigorous mixing.
-
Stability and Storage: Store this compound and its stock solutions at -20°C for short-term and -80°C for long-term storage, protected from light and moisture. Avoid repeated freeze-thaw cycles. When used in bioconjugation, be mindful of the potential for degradation in the presence of certain reactive species and at non-optimal pH and temperature. It is advisable to use freshly prepared or properly stored reagents for critical experiments.
By adhering to these guidelines and understanding the inherent properties of this compound, researchers can ensure the reliability and reproducibility of their experimental outcomes.
References
The Technical Guide to DBCO-Biotin: Applications in Molecular Biology
Introduction
In the landscape of modern molecular biology, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes. DBCO-Biotin has emerged as a powerful tool in this domain, enabling researchers to tag and study a wide array of molecules in their native environments. This guide provides an in-depth overview of this compound, its underlying chemistry, and its diverse applications for researchers, scientists, and drug development professionals.
This compound is a bioconjugation reagent that combines three key components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and a biotin molecule.[1] The DBCO group is a cyclooctyne that is reactive towards azides, a functional group that can be metabolically or enzymatically incorporated into biomolecules. The reaction between DBCO and an azide proceeds via Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC), a type of copper-free click chemistry.[2] This is particularly advantageous for in vivo and live-cell studies, as it obviates the need for cytotoxic copper catalysts.[3][4] The PEG linker enhances the solubility and accessibility of the biotin moiety, while reducing aggregation of the labeled molecule. The biotin component provides a high-affinity handle for detection or purification through its strong interaction with streptavidin or avidin.
Physicochemical Properties of this compound
The utility of this compound in various experimental settings is underpinned by its specific physicochemical properties. A summary of these properties is presented below.
| Property | Value | References |
| Molecular Formula | C39H51N5O8S | |
| Molecular Weight | ~749.9 g/mol | |
| Purity | ≥ 95% (HPLC) | |
| Appearance | White to grey amorphous solid | |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF | |
| Storage Conditions | -20°C, desiccated, protected from light |
Core Applications and Methodologies
Labeling of Biomolecules
This compound is extensively used for the specific labeling of azide-modified biomolecules, including proteins, nucleic acids, and glycans. The bio-orthogonal nature of the SPAAC reaction ensures that the labeling occurs with high specificity and efficiency in complex biological mixtures, including live cells.
Experimental Protocol: General Protein Biotinylation
This protocol outlines the general steps for labeling an azide-containing protein with this compound.
-
Preparation of Reagents:
-
Dissolve the azide-containing protein in an azide-free buffer (e.g., PBS). Buffers containing primary amines like Tris should be avoided if the azide was introduced via an NHS ester.
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of this compound (typically 1.5 to 20-fold) is recommended to ensure efficient labeling. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture at a temperature between 4°C and 37°C. Reaction times can vary from less than an hour to overnight, with longer incubation times often improving efficiency.
-
-
Removal of Excess this compound:
-
Unreacted this compound can be removed by methods such as dialysis, size-exclusion chromatography, or spin filtration.
-
-
Verification of Labeling:
-
The incorporation of biotin can be confirmed by various methods, including Western blotting with streptavidin-HRP or by mass spectrometry.
-
Cell Surface Labeling
A key application of this compound is the labeling of cell surface molecules, particularly glycans. Cells can be metabolically engineered to express azide-modified sugars on their surface, which can then be specifically tagged with this compound for visualization and analysis.
Experimental Protocol: Cell Surface Labeling for Flow Cytometry
This protocol is adapted from a method for labeling cell-surface glycans on NIH3T3 cells.
-
Metabolic Labeling:
-
Culture cells (e.g., NIH3T3) to 80-85% confluency.
-
Treat cells with an azide-modified sugar precursor (e.g., Ac4ManNAz) for 16-48 hours to allow for its incorporation into cell surface glycans.
-
-
Cell Harvesting and Washing:
-
Remove the media and wash the cells with DPBS.
-
Detach cells from the plate (e.g., using 10 mM EDTA in DPBS).
-
Collect cells by centrifugation and wash them three times with DPBS.
-
-
Biotinylation:
-
Resuspend the cells in PBS containing this compound (e.g., 60 µM).
-
Incubate for 1 hour at room temperature.
-
-
Staining for Detection:
-
Wash the cells three times with DPBS to remove unreacted this compound.
-
Resuspend the cells in ice-cold PBS containing a fluorescently-conjugated streptavidin or avidin (e.g., FITC-avidin, 5 µg/µL).
-
Incubate for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Wash the cells three times in DPBS.
-
Resuspend the cells in PBS, optionally with a viability dye like propidium iodide.
-
Analyze the cells using a flow cytometer, gating on live, single cells to quantify the fluorescence intensity, which corresponds to the level of biotinylation.
-
Quantitative Data for Labeling
While direct labeling efficiency for this compound is often application-dependent, the following table summarizes typical experimental parameters.
| Parameter | Typical Range | References |
| This compound Concentration | 10 - 100 µM | |
| Incubation Time | 1 - 12 hours | |
| Incubation Temperature | 4°C - 37°C | |
| Molar Excess (for purified proteins) | 1.5 - 50 fold |
Pull-Down Assays for Interaction Studies
Biotinylation with this compound is a powerful strategy for studying protein-protein interactions. A protein of interest (the "bait") can be azide-modified and labeled with this compound. The biotinylated bait can then be used to capture its interacting partners ("prey") from a cell lysate.
Experimental Protocol: Biotin Pull-Down Assay
This is a generalized protocol based on standard pull-down assay principles.
-
Preparation of Bait and Lysate:
-
Prepare your biotinylated bait protein as described in the general labeling protocol.
-
Prepare a cell lysate containing the potential interacting prey proteins. Ensure the lysis buffer is compatible with preserving protein interactions.
-
-
Binding of Bait and Prey:
-
Incubate the biotinylated bait protein with the cell lysate. Typical incubation is for 2 hours to overnight at 4°C with gentle rotation.
-
-
Capture of Complexes:
-
Add streptavidin-conjugated magnetic beads or sepharose resin to the lysate mixture.
-
Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated bait (and any bound prey) to bind to the beads.
-
-
Washing:
-
Collect the beads using a magnet or centrifugation.
-
Wash the beads multiple times (typically 3-5 times) with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer.
-
Using an acidic elution buffer.
-
If a cleavable version of this compound was used, elution can be performed under specific conditions (e.g., with reducing agents for disulfide linkers, or light for photocleavable linkers).
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting to detect a specific prey protein, or by mass spectrometry for unbiased identification of interacting partners.
-
Conclusion
This compound has become an indispensable reagent in the molecular biology toolbox. Its ability to facilitate copper-free, bio-orthogonal labeling has opened up new avenues for studying biomolecules in their native context. From labeling specific proteins and glycans to elucidating complex protein interaction networks, the applications of this compound continue to expand. This guide provides a foundational understanding and practical methodologies to empower researchers in leveraging this versatile tool for their scientific discoveries.
References
An In-depth Technical Guide to DBCO-Biotin for Labeling Azide-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dibenzocyclooctyne-Biotin (DBCO-Biotin) and its application in labeling azide-containing molecules through copper-free click chemistry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed technical information, experimental protocols, and quantitative data to facilitate the successful implementation of this powerful bioconjugation technique.
Introduction to this compound and Copper-Free Click Chemistry
This compound is a key reagent in the field of bioconjugation, enabling the efficient and specific labeling of biomolecules. It consists of a dibenzocyclooctyne (DBCO) group, a strained alkyne, covalently linked to a biotin molecule, often via a polyethylene glycol (PEG) spacer.[1][2] The DBCO group is the reactive handle that participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3]
This bioorthogonal reaction allows for the formation of a stable triazole linkage with an azide-functionalized molecule under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3] The absence of copper makes this method ideal for applications in living cells and complex biological systems. The biotin moiety serves as a versatile tag for detection, purification, and visualization, leveraging its high-affinity interaction with streptavidin and its derivatives.
Key Advantages of this compound Labeling:
-
Biocompatibility: The elimination of copper catalysts makes it suitable for in vivo and live-cell labeling.
-
High Specificity: The DBCO group reacts selectively with azides, minimizing off-target labeling of other functional groups found in biological systems.
-
Efficiency: The reaction proceeds with high efficiency, often leading to near-quantitative labeling.
-
Stability: The resulting triazole bond is highly stable, ensuring a permanent label.
-
Versatility: A wide range of this compound reagents with different spacer lengths are commercially available, allowing for optimization of specific applications.
The "Tag-and-Modify" Strategy: A General Workflow
The labeling of biomolecules using this compound typically follows a two-step "tag-and-modify" approach. First, the target molecule is functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling, chemical modification, or the incorporation of azide-containing unnatural amino acids. In the second step, the azide-modified molecule is reacted with this compound, leading to the formation of a stable biotinylated conjugate.
References
A Deep Dive into Bioorthogonal Chemistry: The Role of DBCO-Biotin in Advancing Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry: A Paradigm Shift in Biological Research
Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3][4] This powerful concept, first introduced by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their natural environments.[1] These reactions are characterized by their high selectivity, efficiency, and biocompatibility, enabling researchers to probe and manipulate biological systems with unprecedented precision. At the forefront of bioorthogonal chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that has become an indispensable tool in chemical biology and drug development.
This technical guide provides a comprehensive overview of the fundamental concepts of bioorthogonal chemistry, with a specific focus on the versatile reagent, Dibenzocyclooctyne-Biotin (DBCO-Biotin). We will delve into the core principles of SPAAC, explore the unique properties of this compound, and provide detailed experimental protocols for its application in protein labeling, cell imaging, and pull-down assays.
The Engine of Bioorthogonal Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological milieu without the need for cytotoxic copper catalysts. This reaction occurs between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule to form a stable triazole linkage. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high efficiency under physiological conditions.
The key features of the SPAAC reaction include:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications and studies involving live cells.
-
High Specificity and Bioorthogonality: DBCO and azide moieties are highly selective for each other and do not cross-react with other functional groups present in biological systems, such as amines, thiols, and carboxyls.
-
Favorable Kinetics: The reaction is fast, often reaching completion within minutes to a few hours at room temperature.
-
Stability: The resulting triazole linkage is highly stable and irreversible.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
This compound: A Versatile Tool for Bioorthogonal Labeling
This compound is a bifunctional molecule that combines the highly reactive DBCO group with the high-affinity biotin tag. This combination makes it an exceptionally versatile reagent for a wide range of applications in biological research and drug development. The DBCO moiety enables covalent attachment to azide-modified biomolecules via SPAAC, while the biotin tag allows for sensitive detection and efficient purification using streptavidin or avidin-based affinity systems. Many commercially available this compound reagents incorporate a polyethylene glycol (PEG) spacer arm, which enhances solubility in aqueous buffers and reduces steric hindrance.
Quantitative Data on this compound Reactions
The efficiency and speed of the SPAAC reaction with DBCO are critical for its successful application. The reactivity is typically quantified by the second-order rate constant (k₂).
| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Varies based on specific DBCO derivative and reaction conditions | |
| Cyclooctyne (OCT) and Benzyl Azide | ~2.4 x 10⁻³ | - |
Note: The reactivity of DBCO is significantly higher than that of non-activated cyclooctynes, making it the preferred choice for applications requiring rapid and efficient conjugation, especially at low reactant concentrations.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protein Labeling with this compound
This protocol describes the labeling of a protein containing an azide group with this compound. The azide group can be introduced into the protein through various methods, such as the incorporation of an unnatural amino acid like p-azidophenylalanine (p-AzF).
Materials:
-
Azide-modified protein (50-100 µM in PBS, pH 7.2)
-
This compound (10 mM stock solution in DMF or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Amicon Ultra concentrator (10 kDa MWCO) or other suitable desalting column
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in high-quality, anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted this compound by repeated washes with PBS (pH 7.2) using a centrifugal concentrator or by using a desalting column.
-
The labeled protein is now ready for downstream applications. Store the labeled protein at 2–8°C, protected from light.
Caption: General workflow for protein labeling with this compound.
Cell Surface Labeling and Imaging
This protocol outlines a general procedure for labeling the surface of live cells that have been metabolically engineered to display azide groups on their glycans.
Materials:
-
Cells with azide-functionalized surface glycans
-
This compound
-
Fluorescently labeled streptavidin
-
Imaging buffer (e.g., PBS with 1% BSA)
-
Microscopy slides or plates
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells gently with imaging buffer to remove any media components.
-
Incubate the cells with a solution of this compound in imaging buffer (concentration to be optimized, typically in the µM range) for 30-60 minutes at 37°C.
-
Wash the cells three times with imaging buffer to remove unreacted this compound.
-
Incubate the cells with a solution of fluorescently labeled streptavidin in imaging buffer for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with imaging buffer to remove unbound streptavidin.
-
The cells are now ready for imaging using fluorescence microscopy.
Biotin-DBCO Pull-Down Assay
This protocol describes a method to capture and identify proteins that interact with a biotinylated "bait" protein.
Materials:
-
Cell lysate containing the biotinylated bait protein and its potential interaction partners
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash buffer (e.g., 50 mM Tris pH 7.5, 150-300 mM NaCl, 0.05% NP-40)
-
Elution buffer (e.g., acidic buffer or buffer containing free biotin)
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Procedure:
-
Incubate the cell lysate with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated bait protein and its binding partners.
-
Wash the beads several times with binding/wash buffer to remove non-specific binders.
-
Elute the captured proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected interaction partner, or by mass spectrometry to identify novel interactors.
Caption: Workflow for a biotin-DBCO pull-down assay.
Advantages of this compound in Research and Drug Development
The unique properties of this compound offer significant advantages for a wide range of applications.
Caption: Key advantages and applications of this compound.
Key advantages include:
-
Enabling In Vivo Studies: The biocompatibility of the SPAAC reaction allows for the labeling and tracking of biomolecules in living organisms.
-
Facilitating Drug Discovery: this compound is instrumental in the development of antibody-drug conjugates (ADCs) and other targeted therapies. It is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a new class of drugs that harness the cell's own protein degradation machinery.
-
Simplifying Complex Biological Questions: The ability to specifically label and isolate biomolecules of interest has greatly advanced our understanding of complex biological processes, such as protein-protein interactions and post-translational modifications.
Conclusion
Bioorthogonal chemistry, and specifically the use of this compound in SPAAC reactions, has become an indispensable part of the modern life scientist's toolkit. The ability to perform highly specific and efficient chemical transformations within living systems has opened up new avenues for research and is accelerating the development of novel diagnostics and therapeutics. As our understanding of bioorthogonal chemistry continues to grow, we can expect to see even more innovative applications of reagents like this compound in the years to come.
References
Methodological & Application
Application Notes and Protocols for DBCO-Biotin Cell Surface Labeling of Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific labeling of biomolecules on the surface of living cells is a cornerstone of modern biological research and drug development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its bioorthogonal nature, proceeding efficiently within complex biological systems without the need for cytotoxic copper catalysts. This application note provides a detailed protocol for the cell surface labeling of live cells using DBCO-Biotin, a dibenzocyclooctyne-modified biotin molecule that reacts specifically with azide-modified glycans on the cell surface.
This two-step labeling strategy involves the metabolic incorporation of an azide-containing unnatural monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), into the glycan structures of cell surface proteins. The metabolically introduced azide groups then serve as chemical handles for covalent modification with this compound. The subsequent detection with streptavidin conjugates allows for sensitive and specific analysis of cell surface glycosylation, enabling applications such as cell tracking, proteomic analysis, and investigation of glycan dynamics.
Principle of the Method
The this compound cell surface labeling method is a two-stage process:
-
Metabolic Labeling: Live cells are incubated with a peracetylated azide-modified sugar (e.g., Ac4ManNAz). This unnatural sugar is taken up by the cells and processed by the cellular machinery of the sialic acid biosynthesis pathway. The resulting azido-sialic acid is then incorporated into the glycan chains of glycoproteins, which are subsequently expressed on the cell surface.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified cell surface is then treated with this compound. The strained alkyne group (DBCO) reacts specifically and covalently with the azide group through a [3+2] cycloaddition reaction, forming a stable triazole linkage. This reaction is highly efficient and occurs at physiological temperatures and pH. The biotinylated cells can then be detected using fluorescently labeled streptavidin for visualization or affinity purification.
Data Presentation
The following tables summarize key quantitative parameters for the successful labeling of live cells using this compound. These values should be optimized for specific cell types and experimental conditions.
Table 1: Recommended Concentrations for Metabolic Labeling with Azide Sugars
| Azide Sugar | Cell Type | Recommended Concentration | Incubation Time | Notes |
| Ac4ManNAz | Various cell lines | 10 - 75 µM | 24 - 72 hours | 10 µM is often sufficient and minimizes potential effects on cell physiology[1][2][3]. Higher concentrations (up to 75 µM) may increase labeling efficiency but should be tested for cytotoxicity[4]. |
| Ac4GalNAz | Various cell lines | 25 - 50 µM | 24 - 48 hours | Used for labeling O-GlcNAc modifications. |
Table 2: Recommended Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 50 µM | Higher concentrations can increase labeling speed but may also lead to higher background. Titration is recommended. |
| Incubation Time | 15 - 60 minutes | The reaction is typically efficient and can be completed in under an hour[5]. Longer incubation times may increase non-specific binding. |
| Incubation Temperature | 37°C | Physiological temperature is optimal for live cell labeling. |
| Reaction Medium | Serum-free culture medium or PBS | Serum proteins can sometimes interfere with the reaction or increase background. |
Experimental Protocols
Materials
-
Live cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Tetraacetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz)
-
This compound (e.g., DBCO-PEG4-Biotin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional, for fixed-cell imaging)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342) (optional)
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., multi-well plate, petri dish, or on coverslips) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Azide Sugar Stock Solution: Dissolve the azide-modified sugar (e.g., Ac4ManNAz) in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the azide sugar stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
Protocol 2: this compound Labeling of Azide-Modified Live Cells
-
Prepare this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration (e.g., 20 µM).
-
Wash Cells: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any residual medium and unincorporated azide sugar.
-
This compound Incubation: Add the diluted this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash Cells: Wash the cells three times with pre-warmed PBS to remove any unreacted this compound.
Protocol 3: Detection of Biotinylated Cells with Fluorescent Streptavidin
-
Prepare Streptavidin Solution: Dilute the fluorescently labeled streptavidin conjugate in a suitable buffer (e.g., PBS containing 1% BSA) to the manufacturer's recommended concentration.
-
Streptavidin Incubation: Add the streptavidin solution to the biotinylated cells and incubate for 20-30 minutes at room temperature or 37°C, protected from light.
-
Wash Cells: Wash the cells three times with PBS to remove unbound streptavidin.
-
Imaging or Analysis: The cells are now ready for analysis. For fluorescence microscopy, you may proceed with live-cell imaging or fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by optional nuclear counterstaining. For flow cytometry, resuspend the cells in a suitable buffer for analysis.
Mandatory Visualization
Caption: A flowchart of the this compound cell surface labeling protocol.
Caption: The chemical principle of this compound labeling on the cell surface.
Troubleshooting
Table 3: Troubleshooting Guide for this compound Cell Surface Labeling
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. This compound concentration is too high. | Perform a titration to determine the optimal this compound concentration. |
| 2. Non-specific binding of this compound. | Reduce incubation time. Include BSA in the washing and incubation buffers. Ensure serum-free conditions during the click reaction. | |
| 3. Non-specific binding of streptavidin. | Block with an avidin/biotin blocking kit before streptavidin incubation. Use NeutrAvidin conjugates, which have a lower non-specific binding profile. Increase the number and duration of wash steps after streptavidin incubation. | |
| 4. Cell autofluorescence. | Image an unstained control sample to assess autofluorescence. Use fluorophores with longer excitation/emission wavelengths to minimize autofluorescence. | |
| Low or No Signal | 1. Inefficient metabolic labeling. | Increase the concentration of the azide sugar and/or the incubation time. Ensure the chosen azide sugar is appropriate for the target glycan pathway. Cell type variability can affect labeling efficiency. |
| 2. Insufficient this compound concentration or incubation time. | Increase the this compound concentration and/or incubation time. | |
| 3. Degradation of reagents. | Ensure proper storage of azide sugars and this compound (typically at -20°C, protected from light and moisture). Prepare fresh solutions before each experiment. | |
| 4. Low abundance of target glycans. | The target cell line may not express high levels of the glycans being labeled. Confirm expression using alternative methods if possible. | |
| Cell Viability Issues | 1. Cytotoxicity of the azide sugar. | Test a range of concentrations to find the lowest effective concentration. Studies have shown that high concentrations of some azide sugars can affect cell physiology. |
| 2. Cytotoxicity of this compound. | While generally considered non-toxic, it is good practice to test for cytotoxicity at the concentrations used in your specific cell line. | |
| 3. Harsh washing steps. | Be gentle during washing steps to avoid detaching adherent cells. |
References
Revolutionizing Proteomics: Unveiling Protein Interactions with DBCO-Biotin Pull-Down Assays
Application Notes and Protocols for DBCO-Biotin in Western Blot Detection of Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of azide-modified proteins in complex biological samples using a DBCO-Biotin-based western blot analysis. This method leverages the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click chemistry" reaction. This copper-free approach ensures the preservation of protein integrity and function, making it an ideal choice for sensitive biological applications.
Principle of the Method
The detection of azide-labeled proteins using this compound is a two-step process. Initially, a biomolecule of interest is metabolically, enzymatically, or chemically tagged with an azide group. Following this, the azide-functionalized protein is detected via the covalent attachment of a biotin molecule functionalized with a dibenzocyclooctyne (DBCO) group. The inherent ring strain in the DBCO moiety allows for a rapid and specific reaction with the azide without the need for a cytotoxic copper catalyst. Once biotinylated, the protein can be readily detected using standard western blotting techniques employing a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Data Presentation
The use of a biotinylated secondary antibody with a streptavidin-conjugated PolyHRP has been shown to significantly enhance detection sensitivity.
| Parameter | Traditional Western Blot (HRP-conjugated secondary antibody) | This compound with Streptavidin-PolyHRP Detection |
| Relative Sensitivity | Baseline | Up to 110-fold increase[1] |
| Detection Method | Enzyme-substrate reaction | Biotin-streptavidin affinity with enzymatic signal amplification[1] |
| Multiplexing | Difficult on a single blot | Possible with fluorescently labeled streptavidin |
| Biocompatibility of Labeling | N/A | High (copper-free click chemistry)[2] |
Experimental Protocols
This section details the necessary protocols for labeling, detection, and analysis of azide-modified proteins using this compound and western blotting.
Protocol 1: Metabolic Labeling of Proteins with Azide Analogs
This protocol describes the metabolic incorporation of an azide-containing amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine.
-
Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.
-
Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
The azide-labeled protein lysate is now ready for the click chemistry reaction.
Protocol 2: this compound Labeling of Azide-Modified Proteins (Click Chemistry)
This protocol details the "click" reaction between the azide-labeled proteins in the cell lysate and this compound.
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Reaction buffer (e.g., PBS or Tris-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dilute the azide-labeled protein lysate to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add this compound to the protein solution. A molar excess of this compound is recommended to ensure complete labeling. A final concentration of 100-250 µM is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
The biotinylated protein sample is now ready for western blot analysis. For cleaner results, removal of unreacted this compound can be performed using a desalting column, though this is often not necessary for western blotting.
Protocol 3: Western Blot Detection of Biotinylated Proteins
This protocol describes the detection of the this compound labeled proteins using standard western blotting procedures.
Materials:
-
Biotinylated protein sample (from Protocol 2)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Mix the biotinylated protein sample with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (a typical starting dilution is 1:5,000 to 1:20,000, but should be optimized). Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Imaging: Acquire the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Mandatory Visualizations
Caption: Experimental workflow for this compound western blot detection.
Caption: Schematic of the this compound detection principle.
References
Revolutionizing Proteomics: In-Depth Applications and Protocols for DBCO-Biotin
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ever-evolving landscape of proteomics and mass spectrometry, the application of bioorthogonal chemistry has emerged as a transformative force. Specifically, the use of Dibenzocyclooctyne-Biotin (DBCO-Biotin) has provided researchers, scientists, and drug development professionals with a powerful tool for the selective isolation and identification of proteins. This document provides detailed application notes and protocols for leveraging this compound in proteomics research, enabling a deeper understanding of complex biological systems.
The core of this methodology lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible "click chemistry" reaction.[1][2] This reaction occurs between the strained alkyne of a DBCO reagent and an azide-modified biomolecule, forming a stable covalent bond without the need for a cytotoxic copper catalyst.[1][3] This makes it ideal for studying proteins in their native environment, including in living cells.[4]
Core Applications in Proteomics
This compound finds extensive use in several key areas of proteomics:
-
Metabolic Labeling of Nascent Proteins: By introducing azide-containing metabolic precursors, such as L-azidohomoalanine (AHA) or N-azidoacetylgalactosamine (GalNAz), newly synthesized proteins or glycoproteins can be tagged with azides. Subsequent labeling with this compound allows for the specific capture and analysis of the newly synthesized proteome or glycoproteome.
-
Cell Surface Protein Profiling: Using membrane-impermeable sulfo-DBCO-Biotin, researchers can selectively label glycoproteins on the cell surface that have been metabolically tagged with azide-containing sugars. This enables the specific identification and quantification of the cell surface glycoproteome.
-
Activity-Based Protein Profiling (ABPP): ABPP probes functionalized with an azide group can be used to covalently label active enzymes in a complex proteome. The subsequent reaction with this compound facilitates the enrichment and identification of these active enzyme populations.
-
Protein-Protein Interaction Studies: Proximity labeling techniques can be adapted to incorporate azide functionalities onto proteins that are in close proximity to a protein of interest. This compound is then used to biotinylate these proximal proteins for subsequent identification by mass spectrometry.
Experimental Workflow Overview
A typical proteomics experiment utilizing this compound follows a sequential workflow, as illustrated below. This process begins with the introduction of an azide-bearing metabolic reporter into the biological system, followed by the bioorthogonal ligation with this compound, enrichment of the biotinylated targets, and finally, analysis by mass spectrometry.
References
Application Notes and Protocols for In Vivo Labeling of Biomolecules using DBCO-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and drug development, the ability to specifically label and track biomolecules within a living organism is paramount. This document provides detailed application notes and protocols for the in vivo labeling of biomolecules using DBCO-Biotin. This technique leverages the power of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3]
This compound is a key reagent in this process, featuring a dibenzocyclooctyne (DBCO) group that reacts specifically and efficiently with azide-containing biomolecules.[2][3] This reaction is biocompatible, occurring at physiological temperatures without the need for a toxic copper catalyst, making it ideal for applications in living cells and whole organisms. The biotin moiety allows for subsequent detection or purification using avidin or streptavidin conjugates.
These application notes will guide researchers through the principles, practical considerations, and detailed protocols for utilizing this compound for in vivo labeling, with a focus on metabolic labeling of glycans and direct labeling of azide-modified proteins.
Principle of this compound Labeling
The core of this labeling strategy is the SPAAC reaction, a highly specific and efficient bioorthogonal ligation. The process can be broadly divided into two key steps:
-
Introduction of an Azide Moiety: An azide group, a bioorthogonal chemical reporter, is metabolically or genetically incorporated into the target biomolecule. For example, azide-modified sugars can be fed to cells or organisms to be incorporated into glycans, or azide-bearing unnatural amino acids can be incorporated into proteins.
-
Copper-Free Click Reaction: The azide-modified biomolecule is then reacted with this compound. The strained ring of the DBCO group readily undergoes a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage. This covalent bond attaches the biotin tag to the target biomolecule.
The subsequent detection of the biotinylated molecule can be achieved with high sensitivity and specificity using streptavidin conjugated to fluorophores, enzymes (like HRP), or affinity resins for purification.
Key Advantages of In Vivo this compound Labeling
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes this method suitable for use in living organisms.
-
High Specificity: The DBCO group reacts exclusively with azides, minimizing off-target labeling of other cellular components.
-
Rapid Kinetics: The strain-promoted reaction proceeds efficiently at physiological temperatures.
-
Versatility: This method can be applied to a wide range of biomolecules, including glycans, proteins, lipids, and nucleic acids.
-
Signal Amplification: The strong and specific interaction between biotin and streptavidin allows for significant signal amplification in detection assays.
Data Presentation: Reagent Properties and Reaction Parameters
For successful in vivo labeling, understanding the properties of the reagents and optimizing reaction conditions are crucial. The following tables summarize key quantitative data for commonly used this compound reagents and recommended reaction parameters.
Table 1: Properties of Common this compound Reagents
| Reagent | Molecular Weight ( g/mol ) | Spacer Arm | Solubility | Storage Conditions |
| This compound | ~500 - 750 | Varies | DMSO, DMF | -20°C, protect from light |
| DBCO-PEG4-Biotin | ~750 | 19 atoms, 22.8 Å | DMSO, DMF, MeOH, DCM, THF | -20°C, dark |
| Water-Soluble Biotin DBCO | ~654 | Sulfonated | Water, DMSO, DMF | -20°C, desiccate |
| Biotin-dPEG®12-DBCO | ~1102 | 40 atoms, 46.3 Å | Methylene Chloride, Methanol, DMF, DMSO | -20°C, under inert atmosphere |
Table 2: Recommended Reaction Parameters for In Vivo Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration (in vitro) | 50 - 100 µM | Optimal concentration should be determined empirically for each cell type and application. |
| This compound Concentration (in vivo) | 1 - 10 mg/kg | Dosage will depend on the animal model, target tissue, and administration route. Titration is recommended. |
| Incubation Time (in vitro) | 30 - 60 minutes | Longer incubation times may be necessary for low abundance targets, but can also lead to increased background. |
| Incubation Time (in vivo) | 1 - 24 hours | The optimal time will depend on the pharmacokinetics and biodistribution of the this compound reagent. |
| Temperature | Room Temperature or 37°C | The reaction is efficient at physiological temperatures. |
| pH | 6.5 - 7.5 | The reaction is typically performed in physiological buffers like PBS. |
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of cell surface glycans and the direct labeling of azide-modified proteins in vivo.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars and Subsequent this compound Labeling
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by in vivo labeling with this compound.
Materials:
-
Animal model (e.g., mouse, rat)
-
Azide-modified sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)
-
Vehicle for administration (e.g., sterile PBS, drinking water)
-
This compound reagent
-
Solvent for this compound (e.g., DMSO, or use a water-soluble version)
-
Sterile PBS
-
Anesthesia and surgical tools (if required for tissue collection)
-
Tissue homogenization buffer
-
Streptavidin-conjugated detection reagent (e.g., Streptavidin-HRP, Streptavidin-Fluorophore)
-
Analytical equipment (e.g., Western blot apparatus, fluorescence microscope, flow cytometer)
Procedure:
-
Metabolic Labeling:
-
Administer the azide-modified sugar to the animal model. The route of administration (e.g., intraperitoneal injection, oral gavage, ad libitum in drinking water) and dosage should be optimized based on the specific sugar and animal model. A typical starting dose for mice is 100-300 mg/kg.
-
Allow 3-7 days for the metabolic incorporation of the azide sugar into the glycans of various tissues.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. For in vivo use, it is crucial to use a biocompatible formulation. A water-soluble this compound is recommended to avoid precipitation.
-
Dilute the stock solution in sterile PBS to the desired final concentration for injection.
-
-
In Vivo Click Reaction:
-
Administer the this compound solution to the metabolically labeled animals. The route of administration (e.g., intravenous, intraperitoneal) and dosage (typically 1-10 mg/kg) should be optimized.
-
Allow the click reaction to proceed in vivo for a predetermined amount of time (e.g., 1-24 hours).
-
-
Tissue Collection and Analysis:
-
At the desired time point, euthanize the animal and collect the tissues of interest.
-
Homogenize the tissues in an appropriate lysis buffer containing protease inhibitors.
-
Detect the biotinylated biomolecules using standard techniques such as Western blotting with Streptavidin-HRP or fluorescence microscopy/flow cytometry of isolated cells stained with a fluorescent streptavidin conjugate.
-
Protocol 2: Direct Labeling of Azide-Modified Proteins In Vivo
This protocol is applicable for labeling proteins that have been modified to contain an azide group, for example, through the genetic incorporation of an azide-bearing unnatural amino acid.
Materials:
-
Animal model expressing the azide-modified protein of interest
-
This compound reagent
-
Biocompatible solvent and vehicle for this compound administration
-
Materials for tissue collection and processing as described in Protocol 1
-
Antibody specific to the protein of interest (for co-localization studies)
-
Streptavidin-conjugated detection reagents
Procedure:
-
Animal Preparation:
-
Utilize an animal model where the target protein is expressed with a genetically encoded azide-containing unnatural amino acid.
-
-
This compound Administration:
-
Prepare and administer the this compound solution as described in Protocol 1. The dosage and administration route should be optimized to ensure efficient delivery to the target tissue where the azide-modified protein is expressed.
-
-
In Vivo Labeling and Tissue Processing:
-
Allow the this compound to circulate and react with the azide-modified protein for an optimized period.
-
Collect and process the tissues of interest as described in Protocol 1.
-
-
Analysis of Labeled Protein:
-
Western Blot: Perform a Western blot on the tissue lysates. Probe one membrane with an antibody against the target protein to confirm its presence and another with Streptavidin-HRP to detect the biotinylated protein. An overlay of the two blots should confirm specific labeling.
-
Immunohistochemistry/Immunofluorescence: Perform staining on tissue sections using an antibody against the target protein and a fluorescently labeled streptavidin to visualize the co-localization of the protein and the biotin tag.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key processes involved in in vivo labeling with this compound.
Caption: Workflow for in vivo labeling of biomolecules using this compound.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Troubleshooting and Considerations
-
Toxicity: While the copper-free click chemistry is generally considered biocompatible, it is essential to assess the potential toxicity of the this compound reagent and the azide-modified precursors at the concentrations used in your specific animal model.
-
Background Labeling: Non-specific binding of this compound or streptavidin can lead to background signals. To minimize this, ensure thorough washing steps and consider using blocking agents. Some studies have reported that DBCO reagents can react with non-azido functionalities, especially with long incubation times, so optimization of the reaction time is crucial.
-
Reagent Solubility and Stability: Ensure that the this compound reagent is fully dissolved before administration to avoid precipitation. The use of PEGylated or water-soluble this compound can improve solubility and pharmacokinetic properties. Store reagents as recommended by the manufacturer to maintain their reactivity.
-
Labeling Efficiency: The efficiency of labeling can be influenced by the level of azide incorporation, the accessibility of the azide group, and the biodistribution of the this compound reagent. It is advisable to perform pilot studies to optimize these parameters.
Conclusion
The in vivo labeling of biomolecules using this compound is a powerful technique that enables the study of biological processes in their native context. By following the protocols and considering the critical parameters outlined in these application notes, researchers can successfully implement this technology for a wide range of applications in basic research and drug development, from tracking cell populations to identifying new drug targets. The combination of bioorthogonal chemistry and the high-affinity biotin-streptavidin interaction provides a robust and versatile platform for advancing our understanding of complex biological systems.
References
Application Notes and Protocols for DBCO-Biotin in Fluorescence Microscopy Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of DBCO-Biotin in fluorescence microscopy, a powerful tool for imaging and tracking biomolecules in cells and tissues. This method leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to achieve highly specific and sensitive labeling.
Introduction
This compound (Dibenzocyclooctyne-Biotin) is a key reagent in copper-free click chemistry.[1][2][3] It allows for the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[1][4] The process involves two main steps: first, the metabolic or enzymatic incorporation of an azide group onto a target biomolecule; and second, the reaction of the azide with this compound. The biotin tag can then be detected with high affinity by a fluorescently-labeled streptavidin conjugate, enabling visualization by fluorescence microscopy. This system offers excellent specificity and the potential for significant signal amplification.
Principle of this compound Labeling and Detection
The workflow begins with the introduction of an azide-containing metabolic precursor (e.g., an azide-modified sugar, amino acid, or lipid) to live cells. These precursors are incorporated into nascent biomolecules through the cell's natural metabolic pathways. Following metabolic labeling, the cells are treated with this compound. The DBCO group on the biotin reagent reacts specifically and spontaneously with the azide group on the modified biomolecule to form a stable triazole linkage. Finally, a fluorescently-labeled streptavidin, which has an exceptionally high affinity for biotin, is added to the sample. This results in the specific fluorescent labeling of the target biomolecule, which can then be visualized using fluorescence microscopy.
Key Applications
-
Glycan Imaging: Metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz) allows for the visualization of nascent glycans on the cell surface and within intracellular compartments.
-
Protein Synthesis and Modification: Azide-containing amino acid analogs can be incorporated into newly synthesized proteins, enabling their fluorescent detection.
-
Lipid Trafficking: Labeling with azide-modified lipids facilitates the study of their distribution and dynamics within cellular membranes.
-
Nucleic Acid Labeling: Azide-modified nucleosides can be used to label newly synthesized DNA or RNA.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and incubation parameters for successful this compound labeling and detection.
Table 1: Reagent Concentrations for Cell Labeling
| Reagent | Application | Recommended Concentration |
| Azide-Modified Precursor (e.g., Ac4ManNAz) | Metabolic Labeling of Live Cells | 10 - 50 µM |
| This compound | Live Cell Surface Labeling | 10 - 50 µM |
| Fixed and Permeabilized Cell Labeling | 10 - 100 µM | |
| Labeling of Purified Proteins/Biomolecules | 1.5 - 3 molar equivalents to azide | |
| Fluorescent Streptavidin Conjugate | Detection in Fixed Cells | 0.5 - 10 µg/mL |
Table 2: Incubation Times and Temperatures
| Step | Reagent/Process | Recommended Incubation Time | Recommended Temperature |
| Metabolic Labeling | Azide-Modified Precursor | 1 - 3 days | 37°C |
| This compound Reaction | This compound | 30 - 60 minutes | Room Temperature or 37°C |
| Streptavidin Detection | Fluorescent Streptavidin | 60 minutes | Room Temperature |
| Fixation | 4% Paraformaldehyde | 15 minutes | Room Temperature |
| Permeabilization | 0.1% Triton X-100 | 10 - 15 minutes | Room Temperature |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound labeling and the underlying metabolic incorporation pathway.
Caption: Experimental workflow for this compound labeling.
Caption: Metabolic labeling and detection pathway.
Detailed Experimental Protocol: Cell Surface Glycan Labeling
This protocol provides a step-by-step guide for labeling cell surface glycans using an azide-modified mannosamine precursor (Ac4ManNAz), followed by reaction with this compound and detection with a fluorescent streptavidin conjugate.
Materials
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescently-labeled Streptavidin
-
Glass-bottom dishes or coverslips for microscopy
Procedure
-
Cell Seeding and Metabolic Labeling: a. Seed cells onto glass-bottom dishes or coverslips at an appropriate density to ensure they are in a logarithmic growth phase during labeling. b. The following day, add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. c. Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
This compound Reaction: a. Gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. b. Prepare a working solution of this compound in serum-free medium or PBS at a concentration of 10-50 µM. c. Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. d. Wash the cells three times with PBS to remove excess this compound.
-
Cell Fixation (Optional but Recommended for Endpoint Imaging): a. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.
-
Fluorescent Detection: a. Prepare a working solution of the fluorescently-labeled streptavidin conjugate in PBS containing 1% BSA at a concentration of 1-5 µg/mL. b. Incubate the cells with the streptavidin solution for 1 hour at room temperature, protected from light. c. Wash the cells three to five times with PBS to remove unbound streptavidin.
-
Imaging: a. Mount the coverslips onto microscope slides with an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient metabolic labeling. | Increase the concentration of the azide precursor or extend the incubation time. |
| Incomplete click reaction. | Optimize the this compound concentration and incubation time. Ensure buffers are free of competing azides. | |
| Low abundance of the target molecule. | Consider signal amplification techniques. | |
| High Background | Non-specific binding of streptavidin. | Increase the number and duration of wash steps. Include a blocking step with 1% BSA before streptavidin incubation. |
| Autofluorescence of cells or medium. | Use a culture medium with low autofluorescence. Image cells in a fluorescence-free buffer. | |
| Excess this compound or streptavidin. | Ensure thorough washing after these incubation steps. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time and intensity. Use an anti-fade mounting medium. |
References
Application Notes and Protocols: DBCO-Biotin for Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of nucleic acids is fundamental to a wide range of applications in molecular biology, diagnostics, and drug development. Biotin, a small vitamin, serves as a robust and versatile tag due to its high-affinity interaction with streptavidin and avidin. The advent of bioorthogonal chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the labeling of biomolecules, including sensitive nucleic acids. DBCO-Biotin (Dibenzocyclooctyne-Biotin) is a key reagent in this methodology, enabling the covalent attachment of biotin to azide-modified nucleic acids with high specificity and efficiency under mild, physiological conditions.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the labeling of both DNA and RNA. It is intended to guide researchers in successfully implementing this powerful technique for their specific research needs.
Principle of this compound Labeling:
The core of this labeling strategy is the SPAAC reaction, a type of "click chemistry".[2] An azide-modified nucleic acid (either DNA or RNA) is reacted with this compound. The inherent ring strain of the dibenzocyclooctyne (DBCO) group allows it to react specifically and spontaneously with the azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] This copper-free nature makes it ideal for applications involving live cells or sensitive biological samples.
Data Presentation
The efficiency of this compound labeling is influenced by several factors, including the molar ratio of reactants, incubation time, and temperature. The following tables summarize quantitative data on labeling efficiency under various conditions, compiled from literature and experimental data.
Table 1: this compound Labeling Efficiency of Azide-Modified Oligonucleotides
| Molar Excess of this compound | Incubation Time (hours) | Temperature (°C) | Labeling Efficiency (%) | Reference |
| 2-4 fold | 2-4 | Room Temperature | >90 | |
| 10-fold | 1 | 37 | High | |
| 1.3-fold | Overnight | Room Temperature | High | |
| 50-fold | 2 | 37 | Approx. 100 |
Table 2: Quantitative Analysis of Biotinylation
| Quantification Method | Principle | Key Advantages | Reference |
| Gel Retardation Assay | Separation of biotinylated nucleic acids based on altered mobility in the presence of streptavidin. | Non-radioactive, allows for estimation of the number of biotin molecules per nucleic acid. | |
| UV-Vis Spectroscopy | Measurement of absorbance at 260 nm (nucleic acid) and ~309 nm (DBCO). | Non-destructive, allows for direct calculation of the degree of labeling. | |
| Chemiluminescent Detection | Detection of biotinylated nucleic acids on a membrane using streptavidin-HRP and a chemiluminescent substrate. | High sensitivity, suitable for qualitative and semi-quantitative analysis. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotides (DNA or RNA) with this compound
This protocol provides a general procedure for the efficient labeling of short, azide-modified DNA or RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide (e.g., 5'-azido-DNA or RNA)
-
This compound (or DBCO-PEG4-Biotin for enhanced solubility)
-
Anhydrous DMSO
-
Nuclease-free water
-
1x Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Spin desalting columns or ethanol precipitation reagents for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 2- to 10-fold molar excess of the this compound stock solution.
-
Add 1x PBS to achieve a final reaction volume where the DMSO concentration is below 20%. The final concentration of the oligonucleotide should be in the high micromolar range for efficient reaction.
-
Mix the reaction gently by pipetting.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. For some applications, incubation for 1 hour at 37°C can be sufficient.
-
-
Purification of Labeled Oligonucleotide:
-
Spin Desalting Column: Remove excess, unreacted this compound by passing the reaction mixture through a spin desalting column according to the manufacturer's instructions. This method is rapid and yields high recovery.
-
Ethanol Precipitation:
-
Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend the labeled oligonucleotide in a suitable buffer.
-
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the purified biotinylated oligonucleotide using UV-Vis spectroscopy or a gel retardation assay.
-
Store the labeled oligonucleotide at -20°C.
-
Protocol 2: Labeling of Azide-Modified RNA Transcripts with this compound
This protocol is designed for labeling longer RNA molecules that have been synthesized to contain azide-modified nucleotides.
Materials:
-
Azide-modified RNA (purified)
-
This compound (or DBCO-PEG4-Biotin)
-
Anhydrous DMSO
-
Nuclease-free 1x PBS, pH 7.4
-
RNA purification kit or reagents for lithium chloride precipitation
Procedure:
-
RNA Quantification:
-
Determine the concentration of the purified azide-modified RNA using a spectrophotometer (A260).
-
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, add the desired amount of azide-modified RNA.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the RNA. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Adjust the reaction volume with 1x PBS to ensure the final DMSO concentration is below 20%.
-
Incubate the reaction for 1-2 hours at 37°C.
-
-
Purification of Labeled RNA:
-
RNA Purification Kit: Use a commercially available RNA purification kit that is compatible with enzymatic reactions to remove unincorporated this compound.
-
Lithium Chloride Precipitation:
-
Add 0.5 volumes of 7.5 M LiCl to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Discard the supernatant and wash the pellet with cold 70% ethanol.
-
Air-dry the pellet and resuspend the labeled RNA in an RNase-free buffer.
-
-
-
Analysis and Storage:
-
Analyze the integrity of the labeled RNA using denaturing agarose or polyacrylamide gel electrophoresis.
-
Confirm biotinylation using a dot blot followed by chemiluminescent detection with streptavidin-HRP or a gel retardation assay.
-
Store the biotinylated RNA at -80°C.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling nucleic acids with this compound.
Caption: Mechanism of this compound and azide reaction.
Caption: Workflow for in situ hybridization using a this compound labeled probe.
References
Troubleshooting & Optimization
how to improve low DBCO-Biotin labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low labeling efficiency with DBCO-Biotin, a crucial reagent in copper-free click chemistry. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low this compound Labeling Efficiency
Low or no biotin labeling can be attributed to several factors, from suboptimal reaction conditions to reagent degradation. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?
A1: For optimal results, it is generally recommended to use a molar excess of the this compound. A common starting point is 1.5 to 3 molar equivalents of this compound for every 1 mole equivalent of the azide-containing molecule.[1] However, if your azide-containing molecule is more precious, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to improve efficiency, with 7.5 equivalents being a good starting point.[1][2]
Q2: What are the recommended reaction temperature and duration?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For molecules that may be sensitive to higher temperatures or if the reaction is slow, the incubation can be performed overnight at 4°C or extended up to 24-48 hours.
Q3: Which buffers should I use for the this compound labeling reaction?
A3: It is crucial to use a buffer that does not contain azides, as they will compete with your target molecule and inhibit the reaction. Recommended buffers are non-amine-containing buffers with a pH between 7 and 9, such as Phosphate Buffered Saline (PBS), HEPES, or carbonate/bicarbonate buffers.
Q4: How should I store and handle my this compound?
A4: DBCO reagents can degrade over time, especially if not stored properly. They are often moisture-sensitive. It is recommended to store this compound at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For best results, use freshly prepared solutions.
Q5: Could steric hindrance be affecting my labeling efficiency?
A5: Yes, if the azide group on your target molecule is in a sterically hindered location, it can be difficult for the bulky DBCO group to access it. Using a this compound reagent with a PEG spacer arm can help overcome this issue. The hydrophilic PEG linker not only reduces aggregation but also increases the accessibility of the biotin moiety.
Quantitative Data Summary
The efficiency of this compound labeling is influenced by several key parameters. The following tables provide a summary of recommended starting conditions.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The less critical or more abundant component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect biomolecule stability. |
| Incubation Time | 4 to 12 hours (RT) | Can be extended up to 48 hours for slow reactions or at lower temperatures. |
| pH | 7 to 9 | Use non-amine, azide-free buffers like PBS or HEPES. |
Experimental Protocol: General this compound Labeling
This protocol provides a general workflow for labeling an azide-containing protein with this compound. Optimization may be required for your specific application.
dot
Caption: General experimental workflow for this compound labeling.
Materials:
-
Azide-modified protein (or other molecule) in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Purification tools (e.g., dialysis cassette, size-exclusion chromatography column).
Procedure:
-
Prepare Azide-Containing Sample:
-
Ensure your sample is in an appropriate reaction buffer at a known concentration.
-
-
Prepare this compound Solution:
-
Allow the this compound vial to come to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound solution to your azide-containing sample.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Incubation can be extended if initial labeling is low.
-
-
Purification:
-
Remove unreacted this compound from the labeled protein using a suitable method such as dialysis or size-exclusion chromatography.
-
-
Confirmation of Labeling:
-
The degree of labeling can be determined by various methods, including HABA/avidin assays or mass spectrometry. The incorporation of the DBCO group can also be monitored by measuring its absorbance around 309 nm.
-
References
Technical Support Center: Troubleshooting Non-Specific Binding in DBCO-Biotin Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding in experiments utilizing DBCO-Biotin for applications such as pull-down assays, affinity purification, and bio-orthogonal labeling.
Troubleshooting Guide
High background or non-specific binding can obscure results and lead to false positives. The following section addresses common issues and provides actionable solutions.
Issue 1: High background signal in negative control lanes (e.g., beads only, no biotinylated bait).
This suggests that proteins or other molecules are binding directly to the streptavidin-coated support (e.g., magnetic beads, agarose).
-
Q: How can I prevent proteins from binding directly to my streptavidin beads?
-
A: Pre-blocking the beads is a critical step. Before introducing your sample, incubate the beads with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or casein. Additionally, pre-clearing your lysate by incubating it with unconjugated beads can help remove proteins that have a high affinity for the bead matrix itself.[1] Transferring the beads to a new tube after the final wash step can also help reduce contaminants that have bound to the tube walls.[2]
-
-
Q: Can the type of beads used affect non-specific binding?
-
A: Yes, the choice of solid support can influence the level of non-specific binding. Magnetic beads are often reported to yield less non-specific binding compared to agarose beads.[1] It is advisable to test different types of beads if background remains high.
-
Issue 2: Numerous non-specific bands appear in both the experimental and control samples after a pull-down experiment.
This often indicates that the washing steps are not stringent enough to remove weakly interacting proteins or that there are other factors mediating these non-specific interactions.
-
Q: How can I optimize my wash buffers to reduce non-specific binding?
-
A: Increasing the stringency of your wash buffers is a key strategy.[1] This can be achieved by:
-
Increasing Salt Concentration: Raising the salt concentration (e.g., to 250 mM NaCl) can disrupt ionic interactions.[1]
-
Adding Detergents: Incorporating non-ionic detergents like Tween-20 (at ~0.001-0.1% v/v) or ionic detergents such as SDS can help disrupt non-specific hydrophobic and protein-protein interactions. For more stringent washing, RIPA buffer, which contains multiple detergents, can be used.
-
Using Chaotropic Agents: In some cases, washing with agents like urea (e.g., 2M) can be effective, but ensure your streptavidin beads are compatible with such harsh conditions.
-
-
-
Q: Could nucleic acid contamination be causing false positives in my protein pull-down?
-
A: Yes, contaminating RNA or DNA can mediate indirect interactions between proteins, leading to false positives. Treating your protein preparations with a nuclease, such as micrococcal nuclease, can eliminate these nucleic acid-mediated interactions.
-
Issue 3: High background that appears to be related to endogenous biotin.
Many cell types contain endogenous biotinylated proteins (e.g., carboxylases) that can be captured by streptavidin, leading to significant background.
-
Q: How can I block endogenous biotin in my samples?
-
A: To prevent the binding of endogenous biotinylated molecules, you can use an endogenous biotin blocking kit. These kits typically involve a two-step process: first, incubating the sample with an excess of free streptavidin to bind to the endogenous biotin, and then adding an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of a PEG linker in this compound reagents?
-
A1: A hydrophilic polyethylene glycol (PEG) spacer between the DBCO and biotin moieties increases the water solubility of the reagent. This helps to reduce non-specific hydrophobic interactions, aggregation, and precipitation during labeling experiments. The linker also extends the biotin moiety away from the labeled molecule, potentially improving its accessibility to the binding pockets of streptavidin.
-
-
Q2: Can the concentration of streptavidin affect non-specific binding?
-
A2: Yes, using an excessively high concentration of streptavidin can lead to increased non-specific binding. It is important to titrate the amount of streptavidin or streptavidin-coated beads to find the optimal concentration that maximizes specific binding while minimizing background. A significant reduction in non-specific serum binding has been observed when reducing the streptavidin concentration.
-
-
Q3: Are there alternatives to the biotin-streptavidin interaction for pull-down assays?
-
A3: While the biotin-streptavidin interaction is exceptionally strong, other affinity tag systems can be used. For example, FLAG, Myc, or GFP tags can be used with corresponding antibody-conjugated beads for immunoprecipitation. These systems may offer lower background in certain contexts.
-
-
Q4: My this compound labeling efficiency is low. Could this be contributing to my issues?
-
A4: Inefficient labeling can lead to a low signal-to-noise ratio, making non-specific binding appear more prominent. Ensure that your labeling reaction is optimized. Reactions between DBCO and azides are more efficient at higher concentrations and temperatures (4-37°C). Also, avoid buffers containing primary amines (e.g., Tris, glycine) or azides, which can react with DBCO-NHS esters or the DBCO group itself, respectively.
-
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and conditions for various reagents used in reducing non-specific binding.
Table 1: Recommended Concentrations of Wash Buffer Additives
| Additive | Working Concentration | Purpose |
| Sodium Chloride (NaCl) | 150 mM - 1 M | Reduces ionic interactions |
| Tween-20 | 0.001% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions |
| Sodium Dodecyl Sulfate (SDS) | 0.1% - 2% (v/v) | Stringent detergent for disrupting interactions |
| Urea | 2 M | Denaturant for stringent washing |
| Sodium Deoxycholate | Low concentration | Ionic detergent to increase stringency |
Table 2: Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Temperature |
| Bovine Serum Albumin (BSA) | 1% (w/v) | 30 min - 1 hr | Room Temperature or 4°C |
| Casein (from non-fat dry milk) | 1-5% (w/v) | 30 min - 1 hr | Room Temperature or 4°C |
Experimental Protocols & Visualizations
Protocol: General Workflow for a this compound Pull-Down Assay
-
Bead Preparation:
-
Resuspend the required amount of streptavidin-coated beads in wash buffer.
-
Wash the beads 2-3 times with wash buffer.
-
-
Blocking:
-
Resuspend the washed beads in a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate for at least 30 minutes at room temperature with gentle rotation.
-
-
Binding of Biotinylated Molecule:
-
Wash the blocked beads to remove excess blocking agent.
-
Incubate the beads with your this compound labeled sample (e.g., a cell lysate where azide-modified proteins have been reacted with this compound) for 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads extensively with increasingly stringent wash buffers to remove non-specifically bound proteins. A common wash series might be:
-
2 washes with a low-salt buffer (e.g., PBS + 0.1% Tween-20).
-
2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl + 0.1% Tween-20).
-
1 wash with the low-salt buffer again.
-
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin, or by changing pH).
-
Caption: Workflow for a this compound pull-down experiment.
Caption: Troubleshooting decision tree for high non-specific binding.
References
Technical Support Center: Troubleshooting High Background in DBCO-Biotin Western Blots
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to high background signals in Western blots utilizing DBCO-Biotin and streptavidin-based detection systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems that can lead to high background and provide step-by-step guidance to resolve them.
Q1: I am observing a high, uniform background on my Western blot. What are the likely causes and how can I fix this?
A high, uniform background, where the entire membrane appears dark, can obscure the specific signal of your protein of interest. This is often due to issues with blocking, antibody concentrations, or washing steps.
Troubleshooting Steps:
-
Optimize Blocking: Insufficient blocking is a primary cause of uniform high background. The blocking buffer should cover the entire membrane and be incubated for an adequate amount of time.
-
Increase Blocking Agent Concentration: If you are using non-fat dry milk or BSA, try increasing the concentration from 3% to 5% (w/v).[1]
-
Extend Incubation Time: Block for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2]
-
Add a Detergent: Including 0.05% Tween-20 in your blocking buffer can help reduce non-specific binding.
-
Filter the Blocking Buffer: To prevent particulate matter from settling on the membrane and causing background, filter your blocking buffer.
-
-
Adjust Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding across the membrane.
-
Titrate Your Antibodies: Perform a dilution series to determine the optimal concentration for both your primary and secondary antibodies. Start with the manufacturer's recommended dilution and test several higher dilutions.
-
Secondary Antibody Control: To check if the secondary antibody is the source of the high background, incubate a blot with only the secondary antibody (no primary antibody). If a high background is still observed, the secondary antibody concentration is likely too high or it is binding non-specifically.
-
-
Improve Washing Steps: Inadequate washing can leave unbound antibodies on the membrane, contributing to background noise.
-
Increase Wash Volume and Duration: Ensure the membrane is fully submerged in wash buffer. Increase the number of washes (e.g., 4-5 times for 5 minutes each) and the volume of wash buffer used.
-
Increase Detergent Concentration: If your wash buffer contains Tween-20, you can try increasing the concentration to 0.1% to enhance the removal of non-specifically bound antibodies.
-
Q2: My blot shows several distinct, non-specific bands in addition to my band of interest. What could be causing this?
The presence of discrete, non-specific bands often points to issues with endogenous biotin, cross-reactivity of antibodies, or sample degradation.
Troubleshooting Steps:
-
Block for Endogenous Biotin: Many cell and tissue lysates contain naturally biotinylated proteins, such as carboxylases, which are readily detected by streptavidin conjugates, leading to false positive bands. Tissues from the kidney, liver, and mammary gland are particularly rich in endogenous biotin.
-
Avidin/Streptavidin Block: Before incubating with your biotinylated probe, pre-incubate the membrane with an avidin or streptavidin solution to block endogenous biotin. This is followed by an incubation with free biotin to saturate the biotin-binding sites on the avidin/streptavidin.
-
Control Experiment: To confirm if endogenous biotin is the issue, run a control lane and probe the blot only with the streptavidin conjugate (omitting the primary and biotinylated secondary antibodies). The appearance of bands in this lane indicates the presence of endogenous biotinylated proteins.
-
-
Optimize Antibody Incubation:
-
Reduce Antibody Concentration: As with uniform background, high antibody concentrations can lead to the binding of antibodies to proteins other than the target.
-
Use Affinity-Purified Antibodies: These antibodies have higher specificity and are less likely to cross-react with other proteins.
-
Pre-adsorbed Secondary Antibodies: If you suspect the secondary antibody is cross-reacting with proteins in your sample, use a pre-adsorbed secondary antibody that has been purified to remove antibodies that bind to proteins from other species.
-
-
Prevent Sample Degradation: Degraded protein samples can result in multiple bands.
-
Use Fresh Lysates: Prepare fresh lysates for each experiment and always include protease inhibitors in your lysis buffer.
-
Proper Sample Handling: Keep samples on ice and boil them in sample buffer immediately after preparation to inactivate proteases.
-
Q3: I am using a this compound labeling strategy. Are there specific issues related to this chemistry that can cause high background?
While the "click chemistry" reaction between DBCO and an azide is highly specific, issues can arise from the reagents themselves or from side reactions.
Troubleshooting Steps:
-
Ensure Reagent Purity and Stability: DBCO reagents can be susceptible to degradation.
-
Proper Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
-
Use Fresh Solutions: Prepare this compound solutions fresh before each use.
-
-
Avoid Incompatible Buffers:
-
Azide-Free Buffers: Do not use buffers containing sodium azide, as it will react with the DBCO group.
-
Amine-Free Buffers for NHS Esters: If your DBCO reagent is an NHS ester for labeling primary amines, avoid buffers containing primary amines like Tris or glycine.
-
-
Consider Side Reactions:
-
DBCO and Thiols: While the reaction with azides is preferred, DBCO can potentially react with free thiols under certain conditions. If your protein of interest or other components in your sample have accessible thiols, this could lead to non-specific labeling.
-
Summary of Troubleshooting Parameters
| Parameter | Recommendation for High Uniform Background | Recommendation for Non-Specific Bands |
| Blocking Agent | Increase concentration (3-5% non-fat milk or BSA). | Use a blocking agent free of biotin (e.g., BSA instead of milk). |
| Blocking Time | Increase to 1-2 hours at RT or overnight at 4°C. | Standard blocking time is usually sufficient if the correct blocker is used. |
| Primary Antibody | Decrease concentration (titrate to find optimal dilution). | Decrease concentration; use affinity-purified antibodies. |
| Secondary Antibody | Decrease concentration (titrate to find optimal dilution). | Use pre-adsorbed secondary antibodies. |
| Washing | Increase number and duration of washes; increase detergent. | Ensure thorough washing to remove unbound antibodies. |
| Endogenous Biotin | Not a primary cause of uniform background. | Perform an avidin/streptavidin block. |
| Sample Preparation | Ensure buffers are not contaminated. | Add protease inhibitors to prevent degradation. |
Experimental Protocols
Protocol: Endogenous Biotin Blocking
This protocol is used to block endogenous biotin in samples before the addition of a biotinylated probe.
-
Initial Blocking: Block the membrane as usual with a protein-based blocker (e.g., 5% BSA in TBS-T).
-
Streptavidin Incubation: Incubate the membrane in a solution of 0.1 mg/mL streptavidin in wash buffer (e.g., TBS-T) for 15 minutes at room temperature.
-
Wash: Wash the membrane three times for 10 minutes each with wash buffer.
-
Biotin Incubation: Incubate the membrane in a solution of 0.5 mg/mL free D-Biotin in wash buffer for 30-60 minutes at room temperature. This step blocks the remaining biotin-binding sites on the streptavidin.
-
Wash: Wash the membrane three times for 10 minutes each with wash buffer.
-
Proceed with Assay: The membrane is now ready for incubation with your biotinylated antibody or probe.
Visual Guides
This compound Western Blot Workflow
References
Technical Support Center: Managing Unreacted DBCO-Biotin in Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching and removing unreacted DBCO-Biotin after a labeling experiment. Following these protocols will help minimize background signal and ensure the specificity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench or remove unreacted this compound?
Unreacted this compound possesses a reactive dibenzocyclooctyne (DBCO) group. If not quenched or removed, this excess reagent can bind non-specifically to other molecules in your system that may have azide groups, leading to high background signals and potentially false-positive results in downstream applications such as immunoassays or imaging. Furthermore, in biotin-streptavidin-based detection systems, free this compound can compete with your biotinylated molecule of interest for binding to streptavidin, thereby reducing the sensitivity of your assay.
Q2: What are the primary strategies for dealing with unreacted this compound?
There are two main approaches to eliminate the interference from unreacted this compound:
-
Quenching: This involves adding a small molecule that specifically reacts with the DBCO group, rendering it non-reactive.
-
Purification: This physically separates the larger, labeled biomolecule from the smaller, unreacted this compound.
The choice between these methods depends on the nature of your biomolecule, the downstream application, and the resources available.
Q3: If my this compound reagent also has an NHS ester, do I need to quench that as well?
Yes. If you are using a reagent like DBCO-PEG4-NHS Ester, it has two reactive groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on your target molecule. Any unreacted NHS ester should be quenched to prevent it from reacting with other amine-containing molecules. This is typically done before quenching the DBCO group.
Troubleshooting Guide
Issue: High background in my biotin-based assay after labeling with this compound.
| Potential Cause | Troubleshooting Action |
| Insufficient removal of unreacted this compound. | Optimize your quenching or purification protocol. Consider increasing the concentration of the quenching agent or the duration of the purification step (e.g., longer dialysis). |
| Non-specific binding of the DBCO group. | Ensure that no other components in your downstream assay contain azide groups. If unavoidable, quenching the DBCO group is the recommended approach over purification. |
| Endogenous biotin in your sample. | If you are working with cell lysates or tissue samples, they may contain endogenous biotin. Use an avidin/biotin blocking step before your detection step.[1] |
| The labeled biomolecule is precipitating. | Over-labeling with the hydrophobic this compound can sometimes lead to aggregation and precipitation, which can cause non-specific background. Reduce the molar excess of this compound used in the labeling reaction. |
Experimental Protocols
Protocol 1: Quenching Unreacted this compound with a Small Molecule Azide
This protocol is ideal when you want to chemically neutralize the DBCO group before proceeding with downstream applications where purification is not feasible or desired.
Materials:
-
Reaction mixture containing your this compound labeled biomolecule.
-
Small molecule azide quenching agent (e.g., Sodium Azide, Azido-PEG-amine). A stock solution of 10-100 mM in a compatible solvent is recommended.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Optional (for NHS ester reagents): If you used a DBCO-NHS ester for labeling, first quench the unreacted NHS ester by adding Tris-HCl to a final concentration of 50-100 mM.[2][3] Incubate for 15 minutes at room temperature.[4]
-
Add the small molecule azide quenching agent to your reaction mixture. A 10- to 50-fold molar excess of the azide over the initial amount of this compound is recommended to ensure complete quenching.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5]
-
The quenched reaction mixture can now be used in downstream applications. Note that the quenched this compound and the excess quenching agent will remain in the solution.
Protocol 2: Removal of Unreacted this compound by Spin Desalting Chromatography
This method is rapid and effective for separating your labeled biomolecule from small molecules like unreacted this compound, based on size.
Materials:
-
Reaction mixture containing your this compound labeled biomolecule.
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO) for your biomolecule (e.g., 7K or 40K MWCO).
-
Collection tubes.
-
Benchtop microcentrifuge.
-
Equilibration buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by washing it 2-3 times with the equilibration buffer.
-
Place the column in a fresh collection tube.
-
Slowly apply your reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,000-1,500 x g for 2 minutes).
-
Your purified, labeled biomolecule will be in the eluate in the collection tube. The unreacted this compound will be retained in the resin.
Protocol 3: Removal of Unreacted this compound by Dialysis
Dialysis is a simple and effective method for removing small molecules from a solution of larger molecules, although it is more time-consuming than spin desalting.
Materials:
-
Reaction mixture containing your this compound labeled biomolecule.
-
Dialysis tubing or cassette with an appropriate MWCO for your biomolecule.
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Beaker or container for dialysis.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water and the dialysis buffer.
-
Load your reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (e.g., 1000-fold the volume of your sample).
-
Stir the buffer gently on a stir plate.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal. For optimal results, perform at least two buffer changes. For complete removal of unreacted biotin reagents, a 48-hour dialysis with 4 buffer changes may be required.
-
After dialysis, carefully remove your sample from the tubing/cassette.
Data Presentation
Table 1: Comparison of Methods for Handling Unreacted this compound
| Method | Principle | Typical Time | Pros | Cons |
| Quenching with Small Molecule Azide | Chemical inactivation of the DBCO group. | 1-4 hours | - Fast- Does not require removal of the labeled product from the reaction mix. | - Quenching agent and quenched product remain in the mixture.- May not be suitable for all downstream applications. |
| Spin Desalting Chromatography | Size-based separation. | < 15 minutes | - Very fast- High recovery of the labeled biomolecule. | - Limited sample volume capacity.- May not be suitable for very small biomolecules. |
| Dialysis | Size-based separation across a semi-permeable membrane. | 4 hours to overnight | - Simple and effective for complete removal.- Can accommodate larger sample volumes. | - Time-consuming.- Potential for sample loss during handling. |
Visualizations
Caption: Workflow for handling unreacted this compound.
Caption: Chemical quenching of unreacted this compound.
References
Technical Support Center: Optimizing DBCO-Biotin Assays for Improved Signal-to-Noise Ratio
Welcome to the technical support center for DBCO-Biotin assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the signal-to-noise ratio in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to guide your optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound assay?
A this compound assay is a two-step process used for the detection and quantification of azide-labeled molecules. The first step involves the labeling of the target molecule with a this compound conjugate via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In the second step, the biotinylated target is detected using a streptavidin-conjugate, which can be linked to a fluorescent dye or an enzyme for signal generation. The high affinity of the biotin-streptavidin interaction provides significant signal amplification.[1][2][3]
Q2: What are the main factors that affect the signal-to-noise ratio in a this compound assay?
Several factors can influence the signal-to-noise ratio, including:
-
Labeling Efficiency: Incomplete reaction between this compound and the azide-tagged molecule can lead to a weak signal.
-
Non-specific Binding: The this compound conjugate or the streptavidin detection reagent can bind non-specifically to other molecules or surfaces in the assay, resulting in high background.
-
Endogenous Biotin: The presence of naturally occurring biotin in biological samples can interfere with the assay by binding to the streptavidin conjugate, leading to high background.[1]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of this compound, streptavidin-conjugate, or other reagents can lead to either a weak signal or high background.
-
Inefficient Washing: Inadequate washing steps can leave behind unbound reagents, contributing to high background noise.
Q3: How can I be sure that the copper-free click chemistry reaction is working efficiently?
To ensure efficient labeling, it is crucial to optimize the reaction conditions. This includes using an appropriate molar excess of the DBCO-reagent, optimizing the incubation time and temperature, and ensuring the quality and purity of your reagents. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the activity of the copper(I) catalyst is paramount.[4] It is also important to avoid buffers containing primary amines like Tris or glycine during the biotinylation reaction, as they can compete with the target molecule.
Troubleshooting Guide
Below are common problems encountered during this compound assays and their potential causes and solutions.
Problem 1: High Background Signal
| Possible Causes: | Solutions: |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the incubation time. Consider switching to a different blocking agent such as casein or a protein-free blocker. For some systems, non-fat dry milk can be effective, but it should be avoided in biotin-avidin based detection systems as it contains endogenous biotin. |
| Non-specific Binding of Streptavidin Conjugate | Optimize the concentration of the streptavidin conjugate; using too high a concentration can increase background. Include a mild detergent like Tween-20 (0.05-0.1%) in the wash buffers to reduce non-specific interactions. |
| Presence of Endogenous Biotin | Pre-treat the sample with an avidin/biotin blocking kit to saturate any endogenous biotin before adding the streptavidin conjugate. |
| Excess this compound Reagent | Ensure thorough removal of unreacted this compound after the labeling step through methods like dialysis or size-exclusion chromatography. |
| Contaminated Reagents or Buffers | Use fresh, high-quality reagents and filter-sterilize buffers to prevent microbial growth, which can cause non-specific signals. |
Problem 2: Weak or No Signal
| Possible Causes: | Solutions: |
| Inefficient this compound Labeling | Increase the molar excess of the this compound reagent (a 10-20 fold molar excess is a good starting point). Extend the incubation time (e.g., overnight at 4°C) or increase the temperature (e.g., room temperature for 2-4 hours). Ensure that the azide-functionalized molecule is pure and the azide group is accessible. |
| Suboptimal Streptavidin Conjugate Concentration | Titrate the streptavidin conjugate to find the optimal concentration that provides the best signal-to-noise ratio. |
| Degraded Reagents | Use fresh this compound and streptavidin conjugates. Store reagents as recommended by the manufacturer, protected from light and moisture. |
| Incorrect Buffer Composition | Avoid using buffers containing azides, which will compete with your target molecule for the this compound. Also, avoid primary amine-containing buffers like Tris during the labeling step if using an NHS-ester DBCO derivative. |
| Quenching of Fluorescent Signal | If using a fluorescent streptavidin conjugate, ensure the buffer is compatible and does not cause quenching. Photobleaching can also be an issue, so minimize light exposure. |
Quantitative Data Summary
Optimizing assay parameters is crucial for achieving a high signal-to-noise ratio. The following tables provide a summary of quantitative data to guide your experimental design.
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent | Concentration | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 8500 | 1500 | 5.7 |
| 3% BSA in PBS | 3% (w/v) | 8300 | 800 | 10.4 |
| 1% Casein in TBS | 1% (w/v) | 9200 | 600 | 15.3 |
| Protein-Free Blocker | Manufacturer's Rec. | 9000 | 400 | 22.5 |
Note: Data are representative and may vary depending on the specific assay system.
Table 2: Effect of this compound Molar Excess on Labeling Efficiency
| Molar Excess of this compound | Relative Signal Intensity (%) |
| 1:1 | 45 |
| 5:1 | 85 |
| 10:1 | 98 |
| 20:1 | 100 |
Note: Relative signal intensity is normalized to the signal obtained with a 20-fold molar excess.
Table 3: Impact of Streptavidin Incubation Time on Signal Development
| Incubation Time (minutes) | Signal Intensity (Arbitrary Units) |
| 15 | 6500 |
| 30 | 8800 |
| 60 | 9500 |
| 120 | 9600 |
Note: Longer incubation times may also lead to increased background, so optimization is key. An optimal incubation time for streptavidin was found to be 25 minutes in one study.
Experimental Protocols
Protocol 1: General this compound Labeling of Proteins
-
Protein Preparation: Prepare the azide-modified protein in an amine-free buffer such as PBS, pH 7.4. The protein concentration should typically be in the range of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound reagent in an organic solvent like DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Optimizing Blocking Conditions
-
Prepare Blocking Buffers: Prepare a panel of different blocking buffers to be tested (e.g., 1% BSA, 3% BSA, 1% casein, and a commercial protein-free blocker).
-
Coat Plate: If applicable to your assay format, coat the microplate wells with your capture molecule and wash.
-
Blocking: Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature.
-
Assay Procedure: Proceed with the remaining steps of your this compound assay (e.g., adding your biotinylated sample, followed by the streptavidin-conjugate).
-
Data Analysis: Measure the signal and background for each blocking condition and calculate the signal-to-noise ratio to determine the optimal blocking buffer for your assay.
Visual Guides
This compound Assay Workflow
References
DBCO-Biotin solubility issues and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-Biotin and related derivatives. Here, you will find solutions to common solubility issues and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent won't dissolve in my aqueous reaction buffer. What should I do?
A1: this compound and many of its derivatives have limited solubility in aqueous solutions due to the hydrophobic nature of the DBCO and biotin moieties. The recommended procedure is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[1] This stock solution can then be added dropwise to your aqueous reaction buffer while vortexing to achieve the desired final concentration. Be mindful that the final concentration of the organic solvent should be kept low (typically below 20%) to avoid denaturation and precipitation of proteins.[1][2]
Q2: After adding the dissolved this compound to my protein solution, the protein precipitates. How can I prevent this?
A2: Protein precipitation upon addition of this compound is a common issue and can be caused by several factors:
-
Hydrophobicity: The addition of the hydrophobic this compound can cause the entire protein conjugate to become less soluble and precipitate.[3] Using a this compound reagent with a hydrophilic polyethylene glycol (PEG) linker can significantly improve the water solubility of the final conjugate and reduce aggregation.[4]
-
Over-labeling: Attaching too many biotin molecules to a single protein can drastically alter its isoelectric point and solubility, leading to precipitation. To address this, reduce the molar excess of the this compound reagent in your reaction.
-
Buffer Conditions: The pH and salt concentration of your buffer can influence protein solubility. Ensure the pH of your buffer is not too close to the isoelectric point (pI) of your protein. In some cases, adjusting the pH or salt concentration can help keep the protein in solution.
-
Organic Solvent Concentration: A high concentration of the organic solvent used to dissolve the this compound can cause protein precipitation. It is crucial to use a minimal amount of organic solvent to prepare the stock solution and to add it slowly to the protein solution.
Q3: Can I use any buffer for my labeling reaction?
A3: No, the choice of buffer is critical. Avoid buffers containing primary amines, such as Tris and glycine, if you are using an NHS-ester derivative of this compound, as these will compete with your protein for reaction with the NHS ester. Additionally, avoid buffers containing sodium azide, as the azide will react with the DBCO group. Phosphate-buffered saline (PBS) is a commonly used and generally safe option.
Q4: How should I store my this compound reagents?
A4: this compound reagents should be stored at -20°C, desiccated, and protected from light. Before opening a vial, it is important to allow it to warm to room temperature to prevent moisture condensation, which can hydrolyze the reagent and reduce its reactivity. Stock solutions in dry DMSO or DMF can be prepared and stored at -20°C or -80°C for several days to a month, depending on the specific derivative.
Quantitative Data Summary
The solubility of this compound reagents can vary significantly depending on the specific derivative. The inclusion of hydrophilic linkers, such as PEG or sulfonate groups, enhances aqueous solubility.
| Reagent | Recommended Solvents | Aqueous Solubility | Reference |
| This compound | DMSO, DMF | Low | |
| DBCO-PEG4-Biotin | DMSO, DMF, Water, DCM | Up to 0.35 mM | |
| DBCO-PEG4-NHS Ester | DMSO, DMF | Up to 5.5 mM | |
| DBCO-PEG4-Maleimide | DMSO, DMF | Up to 6.6 mM | |
| DBCO-Sulfo-Link-Biotin | Water, DMSO, DMF | Aqueous Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of DBCO-PEG4-Biotin (MW: 749.9 g/mol ) in DMSO.
Materials:
-
DBCO-PEG4-Biotin
-
Anhydrous DMSO
Procedure:
-
Allow the vial of DBCO-PEG4-Biotin to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to your vial of DBCO-PEG4-Biotin (e.g., for 5 mg, add 667 µL of DMSO).
-
Vortex the vial until the reagent is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Labeling of an Azide-Modified Protein with this compound
This protocol provides a general procedure for the labeling of an azide-modified protein with a this compound reagent.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
10 mM this compound stock solution in DMSO
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare your azide-containing protein sample in a suitable reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Reaction times can be extended for higher efficiency, especially with lower concentrations of reactants.
-
Remove the excess, unreacted this compound reagent using a desalting column or dialysis.
-
The biotinylated protein is now ready for downstream applications.
Visualizations
Caption: Experimental workflow for labeling an azide-modified protein with this compound.
Caption: Troubleshooting logic for protein precipitation during this compound labeling.
References
effect of reaction time and temperature on DBCO-Biotin labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of reaction time and temperature on DBCO-Biotin labeling. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction times and temperatures for this compound labeling?
A1: Reactions involving DBCO and azides are generally efficient across a range of conditions. Typical reaction times are under 12 hours, with many protocols suggesting 4-12 hours at room temperature or overnight at 4°C.[1][2] For smaller molecules, the reaction can be complete in less than an hour, while larger biomolecules (20-40 kDa) may require longer incubation times of 12-24 hours for optimal efficiency.[1][3]
Q2: How does temperature affect the efficiency of the this compound reaction?
A2: The reaction rate is temperature-dependent. Higher temperatures, within the range of 4°C to 37°C, generally lead to more efficient and faster reactions.[1] For instance, performing the conjugation at 37°C can enhance the reaction rate compared to room temperature (25°C) or 4°C. However, the stability of the biomolecule of interest should be the primary consideration when choosing the incubation temperature. For sensitive proteins, a longer incubation at 4°C is often preferred.
Q3: Can I extend the incubation time to improve labeling efficiency?
A3: Yes, extending the incubation time can improve the yield of the final conjugate. If you observe low labeling efficiency with a shorter reaction time, increasing the duration (e.g., from 4 hours to 12 hours or overnight) is a recommended optimization step.
Q4: What type of buffer should I use for the labeling reaction?
A4: It is critical to use a buffer that is free of primary amines and azides. Buffers like Tris or glycine are not recommended because their primary amines will compete with the target molecule for the labeling reagent, reducing efficiency. Similarly, buffers containing sodium azide must be avoided as the azide will react with the DBCO group. Recommended buffers include PBS (Phosphate Buffered Saline), HEPES, or borate buffers, typically at a pH between 7 and 9.
Q5: My this compound reagent is not dissolving in my aqueous buffer. What should I do?
A5: this compound reagents often have low aqueous solubility. It is standard practice to first dissolve the reagent in a dry, water-miscible organic solvent such as DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to create a stock solution. This stock solution can then be added to your aqueous reaction mixture. Ensure the final concentration of the organic solvent is low enough (typically under 15%) to prevent precipitation of your protein or biomolecule.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotin Labeling | Reaction conditions are suboptimal. | Optimize the reaction by increasing the incubation time or raising the temperature to 37°C. Also, consider increasing the molar excess of the this compound reagent. |
| One of the reaction partners (the azide-modified molecule or the this compound) is not active or present. | Confirm that the azide group was successfully incorporated into your target molecule. Ensure the this compound reagent has not hydrolyzed by allowing it to warm to room temperature before opening and protecting it from moisture. | |
| The buffer contains interfering substances. | Ensure your reaction buffer is free from primary amines (e.g., Tris) and azides. Exchange the buffer using dialysis or a desalting column if necessary. | |
| Precipitation Observed During Reaction | The concentration of organic solvent (DMSO/DMF) is too high. | Many proteins may precipitate if the final concentration of DMSO or DMF exceeds 10-15%. Reduce the volume of the this compound stock solution added. |
| Over-labeling of the protein has altered its solubility properties. | The addition of too many hydrophobic this compound molecules can cause a protein to precipitate. Reduce the molar excess of the this compound reagent used in the reaction. | |
| Labeled Antibody No Longer Binds to its Antigen | The labeling reagent has reacted with primary amines within the antigen-binding site. | Modifying lysine residues in or near the binding site can disrupt antigen recognition. Consider using site-specific labeling technologies that target regions away from the binding site, such as the Fc region. |
Data Summary: Effect of Reaction Conditions
The following tables summarize the general effects of reaction time and temperature on this compound labeling efficiency based on common laboratory protocols.
Table 1: Effect of Reaction Temperature on Labeling Efficiency
| Temperature | Typical Incubation Time | Expected Efficiency | Notes |
| 4°C | Overnight (12-24 hours) | Good to High | Recommended for temperature-sensitive proteins to maintain their stability. |
| Room Temp (~25°C) | 1-12 hours | High | A common starting point for many labeling reactions, offering a balance of efficiency and convenience. |
| 37°C | 1-4 hours | Very High | Increases the reaction rate and can be used to shorten incubation times or overcome low reactivity. |
Table 2: Effect of Reaction Time on Labeling Efficiency
| Incubation Time | Typical Temperature | Expected Efficiency | Notes |
| < 1 hour | Room Temp or 37°C | Moderate to High | Often sufficient for highly reactive partners or when using a high molar excess of reagent. |
| 4-12 hours | Room Temp or 4°C | High | A standard range that provides a high degree of labeling for most applications. |
| > 12 hours (Overnight) | 4°C or Room Temp | Very High | Used to maximize labeling yield, especially for challenging conjugations or when using lower concentrations of reactants. |
Experimental Protocols
Standard Protocol for this compound Labeling of an Azide-Modified Protein
This protocol provides a general workflow. Molar ratios, concentrations, and incubation conditions should be optimized for each specific application.
-
Buffer Preparation : Prepare an amine-free and azide-free buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.4.
-
Protein Preparation :
-
Dissolve or dilute your azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange using a desalting column or dialysis.
-
-
This compound Reagent Preparation :
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction :
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix immediately.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
-
Removal of Excess Reagent :
-
After incubation, remove the unreacted this compound using a method suitable for your protein, such as a spin desalting column, size-exclusion chromatography, or dialysis.
-
-
Storage : Store the purified biotinylated protein at 2-8°C or as appropriate for the specific protein. For long-term storage, the addition of a preservative like sodium azide (0.02%) is possible after the removal of unreacted DBCO reagent.
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting guide for low this compound labeling efficiency.
References
Technical Support Center: Purification of DBCO-Biotin Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying DBCO-Biotin labeled proteins from unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from my protein sample?
A1: The most common and effective methods for removing small molecules like unreacted this compound from larger protein samples are size exclusion chromatography (SEC), dialysis, and ultrafiltration/diafiltration.[1][2][3][4][5] Each method has its advantages and is chosen based on factors like sample volume, protein concentration, and the desired final buffer.
Q2: How do I choose the best purification method for my experiment?
A2: The choice of purification method depends on your specific experimental needs:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: Ideal for rapid buffer exchange and removal of small molecules. It is a fast method, often completed in under 15 minutes, and is suitable for both small and large sample volumes.
-
Dialysis: A simple and gentle method for buffer exchange and removal of small molecules from larger sample volumes. However, it is a time-consuming process, often requiring several hours to overnight with multiple buffer changes.
-
Ultrafiltration/Diafiltration: This method uses centrifugal devices with membranes of a specific molecular weight cutoff (MWCO) to concentrate the protein while removing smaller molecules. It is efficient for concentrating the sample and buffer exchange but can sometimes lead to protein loss due to nonspecific binding to the membrane.
Q3: Can I use affinity purification to remove excess this compound?
A3: Affinity purification using streptavidin or avidin resins is generally used to capture biotinylated proteins, not to remove free biotin. In this application, the unreacted this compound would not bind to the resin and would be washed away. However, the primary purpose of this technique is to isolate the biotinylated protein from unlabeled proteins, not just the excess reagent.
Q4: How can I determine if my protein is successfully labeled with this compound?
A4: The degree of biotinylation can be quantified using various methods. Some commercially available this compound reagents include a chromophore that allows for spectrophotometric quantification of incorporation. Alternatively, assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or specific ELISAs can be used to determine the molar substitution ratio (MSR) of biotin to protein.
Troubleshooting Guides
Problem 1: Low Protein Recovery After Purification
| Possible Cause | Recommended Solution |
| Protein precipitation due to over-biotinylation. | Over-labeling can lead to protein aggregation and precipitation. Reduce the molar excess of this compound used in the labeling reaction. A typical starting point is a 10-20 fold molar excess of the labeling reagent. |
| Nonspecific binding to purification materials. | For ultrafiltration, pre-treat the membrane with a blocking agent like BSA or use low-protein-binding membranes. For SEC, ensure the column matrix is inert and compatible with your protein. |
| Protein denaturation. | Ensure that the purification buffers are compatible with your protein's stability (pH, ionic strength). SEC and dialysis are generally gentle methods that preserve protein structure and activity. |
| Incorrect column or membrane selection. | For SEC, choose a column with a fractionation range appropriate for your protein's molecular weight to ensure it separates from the smaller this compound. For ultrafiltration, select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (typically 3-5 times smaller). |
| Sample loss during handling. | Be mindful of sample transfers and minimize the number of steps. For small sample volumes, desalting spin columns can be very effective and minimize loss. |
Problem 2: Incomplete Removal of Unreacted this compound
| Possible Cause | Recommended Solution |
| Insufficient separation resolution in SEC. | Use a longer SEC column for better resolution between your protein and the small molecule reagent. Ensure the sample volume does not exceed the column's recommended capacity (typically 2-5% of the total column volume for high-resolution separation). |
| Inadequate dialysis time or buffer volume. | Increase the dialysis duration and perform more frequent buffer changes with a larger volume of dialysis buffer (at least 100 times the sample volume). |
| Incorrect MWCO for ultrafiltration membrane. | Ensure the MWCO of the ultrafiltration membrane is large enough to allow the free this compound to pass through freely while retaining the protein. |
| Reagent aggregation. | Some DBCO reagents, especially those with hydrophobic linkers, might aggregate and co-elute with the protein. Using DBCO-PEG-Biotin reagents with hydrophilic PEG linkers can improve solubility and reduce aggregation. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Desalting Column)
This protocol is suitable for rapid removal of unreacted this compound.
-
Column Equilibration: Equilibrate the desalting column (e.g., a PD-10 column) with 4-5 column volumes of your desired final buffer.
-
Sample Loading: Apply the protein labeling reaction mixture to the top of the equilibrated column. Allow the sample to enter the column bed completely.
-
Elution: Add the final buffer to the column and collect the eluate. The larger, biotinylated protein will elute first in the void volume, while the smaller, unreacted this compound will be retained in the column pores and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Pooling: Pool the protein-containing fractions.
Protocol 2: Purification using Dialysis
This protocol is a gentle method for buffer exchange and removal of small molecules.
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the protein sample into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis bag or cassette in a large volume of the desired buffer (at least 100 times the sample volume) at 4°C with gentle stirring.
-
Buffer Changes: Change the dialysis buffer 2-3 times over a period of 12-24 hours to ensure complete removal of the unreacted this compound.
-
Sample Recovery: Carefully remove the protein sample from the dialysis tubing or cassette.
Quantitative Data Summary
| Purification Method | Typical Protein Recovery | Purity (vs. small molecules) | Processing Time |
| Size Exclusion Chromatography | >90% | High | < 15 minutes |
| Dialysis | >95% | Very High | 12 - 48 hours |
| Ultrafiltration | 80-95% | High | 30 - 60 minutes |
Note: These values are estimates and can vary depending on the specific protein, reagents, and equipment used.
Visualizations
Caption: Workflow for labeling and purifying this compound proteins.
Caption: Troubleshooting logic for low protein recovery.
References
- 1. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 2. goldbio.com [goldbio.com]
- 3. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Proteins Labeled with DBCO-Biotin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing protein aggregation during and after labeling with DBCO-Biotin.
Troubleshooting Guide
Protein aggregation is a common challenge encountered during bioconjugation. Below are specific issues, their potential causes, and recommended solutions when labeling proteins with this compound.
Issue 1: Protein Precipitates Immediately Upon Addition of this compound
Immediate precipitation upon the addition of the labeling reagent often points to issues with the reaction setup.
-
Potential Causes & Solutions
-
High Molar Excess of this compound: An excessive amount of the hydrophobic this compound can rapidly lead to aggregation.
-
Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO, which can denature proteins if added too quickly or in high concentrations.[3][4][5]
-
Recommendation: Add the this compound stock solution dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent remains low (typically <5% v/v).
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability.
-
Recommendation: Perform the labeling reaction in a buffer where the protein is known to be stable. Conduct a buffer screen to identify optimal pH and salt concentrations if necessary. Avoid buffers with primary amines like Tris, as they can compete with the labeling reaction.
-
-
Issue 2: Labeled Protein Aggregates Over Time (During or After Purification)
Delayed aggregation can occur as a result of the modification or during storage.
-
Potential Causes & Solutions
-
Increased Surface Hydrophobicity: The addition of the this compound moiety increases the hydrophobicity of the protein, which can lead to intermolecular aggregation.
-
Recommendation: Incorporate solubility-enhancing excipients into the buffer.
-
-
Inappropriate Storage Conditions: Freeze-thaw cycles and suboptimal storage buffers can induce aggregation.
-
Recommendation: Aliquot the labeled protein into single-use volumes and store at -80°C. The addition of a cryoprotectant like glycerol (up to 50% v/v) can also prevent aggregation during freezing.
-
-
Experimental Protocols
Protocol 1: Optimizing this compound Labeling to Minimize Aggregation
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH where it is stable.
-
Centrifuge the protein solution at >14,000 x g for 10 minutes at 4°C to remove any pre-existing aggregates.
-
-
This compound Stock Preparation:
-
Dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Bring the protein solution to the desired reaction temperature (start with room temperature for 30 minutes to 2 hours, or on ice for 2 hours).
-
Slowly add the calculated volume of this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for the desired time.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using a desalting column (e.g., Sephadex G-25) or dialysis.
-
Protocol 2: Screening for Aggregation-Suppressing Additives
-
Prepare Stock Solutions: Prepare concentrated stock solutions of various additives (see table below).
-
Buffer Exchange: Exchange the labeled protein into a base buffer (e.g., PBS, pH 7.4).
-
Additive Screening:
-
Aliquot the labeled protein into separate tubes.
-
Add different concentrations of each additive to the aliquots.
-
Incubate the samples under desired storage conditions (e.g., 4°C or -80°C).
-
-
Assess Aggregation: Monitor for aggregation over time using techniques such as visual inspection, UV-Vis spectrophotometry (measuring absorbance at 340 nm or 600 nm), or dynamic light scattering (DLS).
Quantitative Data Summary
| Additive | Typical Working Concentration | Mechanism of Action | Reference |
| L-Arginine | 50-500 mM | Suppresses protein-protein interactions and aggregation. | |
| Sucrose | 5-10% (w/v) | Acts as a cryoprotectant and stabilizer by forming a hydration shell around the protein. | |
| Trehalose | 5-10% (w/v) | Similar to sucrose, it is a highly effective cryoprotectant and can stabilize proteins against thermal stress. | |
| Glycerol | 10-50% (v/v) | A common cryoprotectant that prevents damage from ice crystal formation during freezing. | |
| Tween 20 / Triton X-100 | 0.01-0.1% (v/v) | Non-ionic detergents that can help solubilize proteins and prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar excess of this compound to use? A1: A starting point of 5- to 20-fold molar excess of the reagent is recommended for protein solutions greater than 1 mg/mL. However, the optimal ratio is protein-dependent and should be determined empirically.
Q2: My protein is in a Tris-based buffer. Can I still perform the labeling? A2: No, buffers containing primary amines like Tris or glycine will compete with the intended reaction. It is crucial to exchange the protein into an amine-free buffer such as PBS or HEPES before labeling.
Q3: How can I remove unreacted this compound after the labeling reaction? A3: Unreacted this compound can be efficiently removed by size exclusion chromatography (e.g., using a desalting column) or by dialysis against a large volume of buffer.
Q4: Can the inclusion of a PEG spacer in the this compound reagent help reduce aggregation? A4: Yes, using a this compound reagent with a hydrophilic PEG spacer can help to mitigate aggregation by increasing the solubility of the labeled protein.
Q5: What is the best way to store my this compound labeled protein? A5: For long-term storage, it is recommended to aliquot the purified labeled protein into single-use volumes and store them at -80°C. The addition of a cryoprotectant like glycerol is also advisable to prevent aggregation caused by freeze-thaw cycles.
Visual Diagrams
Caption: Workflow for this compound labeling with steps to prevent aggregation.
Caption: Logical troubleshooting guide for protein aggregation issues.
References
Validation & Comparative
Confirming DBCO-Biotin Labeling: A Comparative Guide to Analytical Methods
For researchers in drug development and various scientific fields, successful labeling of molecules with DBCO-Biotin is a critical step in experimental workflows. Confirmation of this conjugation is paramount for the reliability of downstream applications. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for confirming this compound labeling, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
Mass spectrometry stands out as the most powerful and informative method for confirming this compound labeling. However, other techniques offer advantages in terms of cost and simplicity. The following table summarizes the key performance indicators of each method.
| Feature | Mass Spectrometry (MS) | SDS-PAGE Gel Shift Assay | Enzyme-Linked Immunosorbent Assay (ELISA) | UV-Vis Spectrophotometry (with specific reagents) |
| Information Provided | - Unambiguous confirmation of covalent bond formation - Precise mass shift corresponding to the this compound tag - Degree of labeling (number of tags per molecule) - Site of labeling (with peptide mapping) | - Indirect confirmation based on mass increase - Qualitative assessment of labeling | - Indirect confirmation of biotin presence - Quantitative estimation of biotinylation | - Indirect confirmation of biotin presence - Quantitative estimation of the degree of labeling (e.g., with ChromaLINK™ Biotin)[1] |
| Sensitivity | Very High (femtogram to picogram range)[2] | Low to Moderate | High (picogram to nanogram range)[2] | Moderate |
| Specificity | Very High[2] | Low | High (antibody-dependent)[2] | Moderate (reagent-dependent) |
| Quantitative Capability | Yes (relative and absolute) | Semi-quantitative at best | Yes (with standard curve) | Yes (with extinction coefficient) |
| Cost | High (instrumentation and expertise) | Low | Moderate | Low |
| Throughput | High (with automation) | Low to Moderate | High | High |
| Key Advantage | Detailed molecular information | Simplicity and low cost | High throughput and sensitivity | Simplicity and rapid quantification |
| Key Limitation | High cost and complexity | Low sensitivity and specificity | Indirect detection | Requires specific biotinylation reagent with a chromophore |
In-Depth Look at Mass Spectrometry
Mass spectrometry offers two primary approaches for the analysis of this compound labeled molecules:
-
Intact Mass Analysis: This "top-down" approach measures the mass of the entire molecule. The successful conjugation of this compound will result in a predictable mass increase. For example, the addition of a DBCO-PEG4-Biotin moiety (molecular weight of approximately 749.9 g/mol ) will shift the mass spectrum accordingly. This method is excellent for confirming labeling and determining the degree of labeling on a whole protein or large molecule. Both MALDI-TOF and LC-MS can be used for intact mass analysis.
-
Peptide Mapping: This "bottom-up" approach involves the enzymatic digestion of the labeled protein into smaller peptides, which are then analyzed by LC-MS/MS. This powerful technique not only confirms the presence of the this compound tag but can also pinpoint the exact amino acid residue(s) to which it is attached. This level of detail is crucial for understanding how labeling might affect a protein's function. A study demonstrated that a specialized mass spectrometry method called DiDBiT (Direct Detection of Biotin-containing Tags) can increase the detection of biotinylated proteins by approximately 200-fold compared to conventional methods.
Experimental Workflow & Protocols
A clear understanding of the experimental process is essential for obtaining reliable results.
Caption: Workflow for confirming this compound labeling by mass spectrometry.
Experimental Protocols
1. Intact Mass Analysis by LC-MS
-
Sample Preparation:
-
Perform the this compound labeling reaction according to the manufacturer's protocol.
-
Remove excess, unreacted this compound using a desalting column or dialysis.
-
Prepare the purified, labeled protein in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile). The typical concentration should be in the range of 0.1-1 mg/mL.
-
-
LC-MS Analysis:
-
Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A reversed-phase column is commonly used for protein separation.
-
The mobile phases typically consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A gradient from low to high organic phase (B) is used to elute the protein.
-
The mass spectrometer is operated in positive ion mode to acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the average mass of the protein.
-
Compare the mass of the labeled protein to that of the unlabeled control. The mass difference should correspond to the mass of the this compound tag(s).
-
2. Peptide Mapping by LC-MS/MS
-
Sample Preparation:
-
Denature, reduce, and alkylate the purified, labeled protein. This typically involves treatment with urea or guanidine-HCl, followed by dithiothreitol (DTT) and iodoacetamide (IAA).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Peptides are separated on a reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where it first acquires a full MS scan to detect the peptide precursor ions and then selects the most intense ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the mass of the this compound tag as a variable modification on potential amino acid residues (e.g., lysine, N-terminus).
-
The identification of peptides containing the this compound modification confirms successful labeling and reveals the specific site of attachment.
-
3. Alternative Method: SDS-PAGE Gel Shift Assay
-
Sample Preparation:
-
Incubate the this compound labeled protein with an excess of streptavidin.
-
Prepare an unlabeled protein sample and a labeled protein sample without streptavidin as controls.
-
-
SDS-PAGE Analysis:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
-
Data Analysis:
-
A successful biotinylation will be indicated by a significant upward shift in the molecular weight of the protein band when incubated with streptavidin, due to the formation of the large protein-streptavidin complex.
-
4. Alternative Method: ELISA
-
Assay Setup:
-
Immobilize the biotinylated protein onto a microplate well.
-
Block non-specific binding sites.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Wash away unbound conjugate.
-
-
Detection:
-
Add a substrate that produces a colorimetric or fluorescent signal upon reaction with the enzyme.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of biotin present in the sample. A standard curve can be generated using known concentrations of biotinylated protein for quantification.
-
Conclusion
While simpler methods like SDS-PAGE and ELISA can provide an initial indication of successful biotinylation, mass spectrometry is the gold standard for unambiguous confirmation and detailed characterization of this compound labeling. Its ability to provide precise mass measurements, determine the degree of labeling, and identify the exact sites of modification offers an unparalleled level of confidence and insight for researchers. The choice of method will ultimately depend on the specific requirements of the experiment, available resources, and the level of detail required. For applications where the precise nature of the bioconjugate is critical, the investment in mass spectrometric analysis is highly recommended.
References
A Head-to-Head Comparison of Biotinylation Reagents: DBCO-Biotin vs. NHS-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin is a critical technique for a multitude of applications, including targeted drug delivery, immunoassays, and affinity purification. The choice of biotinylation reagent is paramount, as it directly influences the specificity, efficiency, and stability of the resulting conjugate. This guide provides an in-depth, objective comparison of two prevalent biotinylation strategies: the traditional amine-reactive N-hydroxysuccinimide (NHS)-Biotin and the bioorthogonal Dibenzocyclooctyne (DBCO)-Biotin.
This comparison will delve into their respective mechanisms of action, supported by experimental data on their performance, and provide detailed protocols to assist in the selection of the optimal reagent for your specific research needs.
Introduction to Biotinylation Chemistries
NHS-Biotin: The Classic Approach to Amine Labeling
NHS-Biotin is a widely utilized reagent that reacts with primary amines (-NH2), predominantly found on the side chains of lysine residues and the N-terminus of proteins.[1] This reaction, which forms a stable amide bond, is straightforward but can be non-specific due to the abundance of lysine residues typically present on a protein's surface.[2] This can lead to a heterogeneous population of biotinylated proteins with varying degrees and locations of labeling, which may potentially impact protein function.[2]
DBCO-Biotin: Precision Through Bioorthogonal Click Chemistry
This compound employs a more modern and highly specific approach known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This method involves a two-step process. First, an azide group (-N3), a bioorthogonal handle not naturally present in proteins, is introduced onto the target protein. This can be achieved through metabolic labeling, where cells incorporate an azide-bearing amino acid analogue, or by chemical modification of the protein.[3] Subsequently, the azide-modified protein is reacted with this compound. The DBCO group specifically and efficiently "clicks" with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal nature ensures that the labeling reaction is highly specific and does not interfere with native biological processes, making it ideal for applications in living systems.
Performance Comparison: A Data-Driven Overview
The choice between this compound and NHS-Biotin often hinges on the experimental requirements for specificity, efficiency, and stability. While direct head-to-head comparative studies with extensive quantitative data are limited, the well-characterized nature of their respective chemistries allows for a robust comparison based on available data.
| Feature | This compound | NHS-Biotin |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Target Functional Group | Azide (-N3) | Primary Amine (-NH2) |
| Specificity | High (Bioorthogonal) | Moderate to Low (Targets abundant lysines and N-terminus) |
| Workflow Complexity | More Complex (Two-step: Azide introduction and click reaction) | Simpler (One-step reaction) |
| Degree of Labeling (DoL) | Highly controllable. A 1 to 7-fold molar excess of DBCO-STP ester can yield a DoL of 1 to 5 on an antibody. | Dependent on reagent concentration and protein accessibility. A 20-fold molar excess can result in a DoL of 4-6, while a 50-fold excess may yield a DoL of 1-3 on an antibody. |
| Bond Stability | High. The resulting triazole linkage is highly stable and resistant to cleavage by proteases. Studies have shown a 15- to 25-fold increase in in-vitro serum stability for peptides with an amide-to-triazole switch. | Moderate. The amide bond is generally stable, but can be susceptible to hydrolysis, particularly in plasma. |
| Biocompatibility | Excellent. Copper-free click chemistry is well-suited for live cell and in vivo applications. | Good. However, high concentrations of the reagent or byproducts may have cytotoxic effects. |
Experimental Protocols
Protocol 1: Protein Labeling with NHS-Biotin
This protocol provides a general guideline for the biotinylation of a protein in solution using NHS-Biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 10-20 mM.
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.
-
Biotinylation Reaction: Add the dissolved NHS-Biotin to the protein solution. The molar ratio of NHS-Biotin to protein will determine the degree of labeling and should be optimized for each specific protein. A common starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-Biotin. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by using a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).
-
Quantification (Optional): Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Two-Step Protein Labeling with this compound
This protocol involves the introduction of an azide group onto the protein followed by the click reaction with this compound.
Part A: Introduction of Azide Groups onto the Protein
There are two primary methods for introducing azide groups: metabolic labeling and chemical modification.
-
Metabolic Labeling (for cell-expressed proteins):
-
Culture cells that express the protein of interest in a methionine-deficient medium.
-
Supplement the medium with an azide-bearing methionine analog, such as L-azidohomoalanine (AHA).
-
Induce protein expression. The cells' translational machinery will incorporate AHA into the protein in place of methionine.
-
Lyse the cells and purify the azide-modified protein using standard chromatography techniques.
-
-
Chemical Modification:
-
This method utilizes a diazo-transfer reagent to convert primary amines (lysine residues and N-terminus) into azides.
-
Dissolve the protein in an aqueous buffer.
-
Add the diazo-transfer reagent and a copper catalyst (if required by the specific reagent).
-
Incubate the reaction mixture.
-
Purify the azide-modified protein to remove excess reagents.
-
Part B: Click Reaction with this compound
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Dissolve this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Setup: Add the dissolved this compound to the azide-modified protein solution. A 5- to 10-fold molar excess of this compound over the protein is a typical starting point.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction is typically complete within an hour.
-
Purification: Remove unreacted this compound using a desalting column or dialysis.
-
Quantification (Optional): The degree of labeling can be determined by measuring the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm).
Visualizing the Chemistry and Workflows
To further clarify the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Reaction of NHS-Biotin with a primary amine on a protein.
Caption: SPAAC reaction of this compound with an azide-modified protein.
Caption: Experimental workflows for NHS-Biotin and this compound labeling.
Application in Targeted Drug Delivery
Biotinylated proteins, particularly antibodies, are instrumental in targeted drug delivery systems. The high affinity of biotin for streptavidin can be exploited to conjugate drugs, imaging agents, or nanoparticles to a targeting antibody. This strategy allows for the specific delivery of therapeutic payloads to diseased cells, such as cancer cells that overexpress a particular surface antigen, thereby minimizing off-target effects and enhancing therapeutic efficacy.
Caption: Conceptual workflow for targeted drug delivery.
Conclusion: Making the Right Choice
The decision between this compound and NHS-Biotin is contingent on the specific demands of the research application.
NHS-Biotin remains a cost-effective and straightforward option for general protein biotinylation where a high degree of specificity is not the primary concern and a heterogeneous labeled population is acceptable. Its one-step protocol makes it a convenient choice for routine applications.
This compound , on the other hand, offers unparalleled specificity and control over the labeling process. For applications where maintaining protein function is critical, where site-specific conjugation is desired, or for experiments in complex biological environments such as live cells or in vivo models, the bioorthogonal nature of this compound makes it the superior choice. The resulting stable triazole linkage also provides an advantage in applications requiring long-term stability of the biotinylated protein, a crucial factor in the development of therapeutic and diagnostic agents.
References
A Head-to-Head Comparison of DBCO-Biotin and BCN-Biotin for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of the appropriate chemical tools is paramount. In the realm of copper-free click chemistry, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful technique for labeling biomolecules in complex biological systems. At the forefront of this technology are dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) reagents. This guide provides a comprehensive, data-driven comparison of DBCO-Biotin and BCN-Biotin to facilitate an informed decision for your specific research needs.
Copper-free click chemistry circumvents the cellular toxicity associated with the copper catalysts used in traditional click chemistry, making it ideal for in vivo applications. Both this compound and BCN-Biotin enable the efficient biotinylation of azide-modified molecules, but they possess distinct characteristics in terms of reaction kinetics, stability, and steric profiles that can significantly impact experimental outcomes.
At a Glance: Key Differences Between this compound and BCN-Biotin
| Feature | This compound | BCN-Biotin |
| Structure | Bulky, aromatic | Compact, non-aromatic |
| Reactivity with Azides | Generally higher than BCN | Generally lower than DBCO |
| Stability | Less stable in the presence of thiols (e.g., GSH) | More stable in the presence of thiols (e.g., GSH) and some reducing agents (e.g., TCEP)[1][2] |
| Lipophilicity | Higher | Lower |
| Size | Larger | Smaller |
Performance Deep Dive: A Quantitative Comparison
The efficiency of a bioconjugation reaction is a critical factor, particularly when working with low concentrations of target molecules or in dynamic biological systems. The second-order rate constant (k₂) is a key metric for quantifying the intrinsic reactivity of a cyclooctyne with an azide.
Reaction Kinetics
Generally, DBCO derivatives exhibit faster reaction kinetics with a variety of azide-containing molecules compared to their BCN counterparts. This is largely attributed to the greater ring strain of the DBCO moiety.[1] However, the specific azide partner can influence the reaction rate.
Table 1: Second-Order Rate Constants for the Reaction of DBCO and BCN Derivatives with Various Azides
| Cyclooctyne Derivative | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | Benzyl azide | ~1.0[3] |
| BCN | Benzyl azide | 0.15 |
| DBCO derivative | Azidoamino acid | 0.34 |
| BCN derivative | Azidoamino acid | 0.28 |
| DBCO | Phenyl azide | 0.033 |
| BCN | Phenyl azide | 0.2 |
Note: Rate constants can vary depending on the specific structures of the reactants, solvent, and temperature.
Interestingly, while DBCO reacts faster with primary and secondary azides, BCN can exhibit a higher reaction rate with sterically hindered or electron-deficient aryl azides. This highlights the importance of considering the steric and electronic environment of the azide on the target molecule when selecting a biotinylation reagent.
Stability
The stability of the cyclooctyne moiety under various experimental conditions is another crucial consideration. The intracellular environment is reducing and contains high concentrations of thiols, such as glutathione (GSH), which can potentially react with and degrade strained alkynes.
Table 2: Stability of DBCO and BCN in Various Conditions
| Condition | DBCO | BCN |
| Glutathione (GSH) | Less stable (half-life of ~71 minutes) | More stable (half-life of ~6 hours) |
| TCEP (24-hour period) | Unstable | More stable |
| Intracellular (RAW264.7 cells, 24 hours) | Moderately stable (~36% degradation) | Less stable (~79% degradation) |
These findings suggest that for applications requiring prolonged exposure to reducing agents or high concentrations of thiols, BCN-Biotin may be the more suitable choice. However, in some intracellular environments, DBCO has demonstrated greater stability.
Visualizing the Workflow: From Reaction to Detection
The following diagrams illustrate the fundamental SPAAC reaction and a general experimental workflow for biotinylating and detecting a target protein.
Caption: SPAAC reaction of this compound or BCN-Biotin with an azide-modified target.
Caption: General workflow for protein biotinylation and subsequent analysis.
Experimental Protocols
Below are detailed protocols for key experiments involving this compound and BCN-Biotin.
Protocol 1: Biotinylation of Proteins in Solution
This protocol describes a general procedure for biotinylating an azide-modified protein in solution using either this compound or BCN-Biotin.
Materials:
-
Azide-modified protein of interest
-
This compound or BCN-Biotin
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an appropriate buffer.
-
Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound or BCN-Biotin in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.
-
Quantification and Storage: Determine the concentration of the biotinylated protein. The purified protein is now ready for downstream applications or can be stored at -20°C or -80°C.
Protocol 2: Cell Surface Labeling and Flow Cytometry Analysis
This protocol outlines the labeling of azide-modified glycans on the cell surface followed by detection with a fluorescently labeled streptavidin for flow cytometry analysis.
Materials:
-
Cells with azide-modified surface glycans
-
This compound or BCN-Biotin
-
PBS
-
BSA
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and wash them twice with cold PBS containing 1% BSA. Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in the same buffer.
-
Biotinylation: Add this compound or BCN-Biotin to the cell suspension to a final concentration of 25-100 µM.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 4°C with gentle rotation.
-
Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unreacted biotin reagent.
-
Staining: Resuspend the cells in 100 µL of PBS with 1% BSA and add the fluorescently labeled streptavidin at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold PBS containing 1% BSA.
-
Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze them on a flow cytometer.
Conclusion: Making the Right Choice
The decision between this compound and BCN-Biotin is not a one-size-fits-all scenario and should be guided by the specific demands of the experiment.
Choose this compound when:
-
High reaction speed is critical: For rapid labeling of dynamic processes or when working with low concentrations of target molecules, the superior kinetics of DBCO are a distinct advantage.
-
The target azide is not sterically hindered: DBCO generally offers high efficiency for labeling accessible primary and secondary azides.
Choose BCN-Biotin when:
-
Stability in reducing environments is required: For applications involving reducing agents like TCEP or high concentrations of thiols, the greater stability of BCN is beneficial.
-
The target azide is sterically hindered or electron-deficient: BCN can exhibit favorable reactivity with such azides.
-
A smaller, less hydrophobic tag is preferred: The compact and less lipophilic nature of BCN can be advantageous in certain biological contexts to minimize perturbations.
By carefully considering the kinetic, stability, and structural properties of each reagent in the context of your biological system, you can select the optimal tool to advance your research in cellular and molecular biology.
References
A Head-to-Head Comparison: DBCO-Biotin and Its Alternatives for Labeling Azide-Modified Biomolecules
For researchers, scientists, and drug development professionals engaged in the precise labeling of azide-modified biomolecules, the choice of a biotinylation reagent is a critical decision that influences experimental outcomes. While Dibenzocyclooctyne-Biotin (DBCO-Biotin) has become a staple in copper-free click chemistry, a range of alternatives offers distinct advantages in terms of reaction kinetics, stability, and steric profiles. This guide provides an objective comparison of this compound with its primary competitors, supported by experimental data and detailed protocols to inform your selection process.
The labeling of biomolecules through bioorthogonal chemistry has revolutionized our ability to visualize, track, and purify proteins, glycans, and nucleic acids in their native environments. The strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, allows for the covalent ligation of an azide-modified molecule with a strained alkyne, such as DBCO. This reaction's high specificity and biocompatibility have made this compound a popular choice for introducing a biotin affinity tag for subsequent detection or enrichment. However, the expanding toolkit of bioorthogonal chemistry now includes several viable alternatives, each with its own set of strengths and weaknesses.
The Contenders: A Snapshot of Biotinylation Reagents
The primary alternatives to this compound for labeling azide-modified targets fall into two main categories: other strained alkynes for SPAAC and reagents for different bioorthogonal reactions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents:
-
DBCO (Dibenzocyclooctyne)-Biotin: The benchmark reagent, known for its good reactivity and stability.
-
BCN (Bicyclononyne)-Biotin: A smaller, less lipophilic alternative to DBCO.[1]
-
DIBO (Dibenzocyclooctynol)-Biotin: Another cyclooctyne derivative with rapid reaction kinetics.
-
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reagents:
-
Tetrazine-Biotin: This reagent does not react directly with azides but rather with a trans-cyclooctene (TCO) partner. This represents an alternative bioorthogonal strategy renowned for its exceptionally fast reaction rates.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagents:
-
Alkyne-Biotin: A simple terminal alkyne that requires a copper(I) catalyst to react with azides. While highly efficient, the cytotoxicity of copper limits its use in living systems.
-
Performance Deep Dive: A Quantitative Comparison
The choice of a biotinylation reagent often hinges on a trade-off between reaction speed, stability, and potential for non-specific interactions. The following tables summarize key performance metrics for the most common alternatives.
Table 1: Reaction Kinetics of Bioorthogonal Biotinylation Reactions
| Reaction Type | Reagent Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |
| iEDDA | Tetrazine + TCO | ~1 - 10⁶ | Exceptionally fast, allowing for labeling at very low concentrations.[2] |
| SPAAC | DBCO + Benzyl Azide | ~0.1 - 1.0 | Generally faster than BCN, making it a good balance of speed and stability.[3][4] |
| SPAAC | BCN + Benzyl Azide | ~0.07 - 0.28 | Slower than DBCO but offers advantages in terms of smaller size and increased stability in certain contexts.[3] |
| SPAAC | DIBO + Benzyl Azide | ~0.3 - 0.7 | Comparable reactivity to DBCO. |
| CuAAC | Terminal Alkyne + Azide | ~10 - 100 | Fast reaction rates but requires a cytotoxic copper(I) catalyst. |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Table 2: Qualitative Comparison of Labeling Efficiency and Background
| Reagent | Relative Labeling Efficiency | Potential for Background Signal | Notes |
| This compound | High | Moderate | Can exhibit reactivity towards thiols, potentially leading to off-target labeling. |
| BCN-Biotin | Moderate to High | Lower than DBCO in some cases | Generally considered more stable towards thiols than DBCO, but can show instability in certain intracellular environments. |
| Tetrazine-Biotin (with TCO) | Very High | Low | The high reaction rate allows for the use of low concentrations, minimizing background. |
| Alkyne-Biotin (CuAAC) | High | Low (chemically), High (biologically) | The reaction itself is very specific, but the copper catalyst can induce cellular toxicity and background. |
Visualizing the Chemistry: Reaction Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the core reactions.
Experimental Corner: Protocols for Biomolecule Labeling
The following protocols provide a framework for labeling azide-modified proteins on the cell surface and subsequent detection.
Experimental Workflow for Cell Surface Protein Labeling and Analysis
References
Validating DB-Biotin Labeling Specificity: A Guide to Essential Control Experiments
For researchers leveraging the power of bioorthogonal chemistry, ensuring the specificity of labeling is paramount to generating reliable and reproducible data. Dibenzocyclooctyne-biotin (DBCO-Biotin) has become a vital tool for labeling azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][2][3] This guide provides a comparative overview of the critical control experiments required to validate that the biotin signal originates specifically from the intended azide-DBCO reaction and not from non-specific interactions.
The core principle of validation is to demonstrate that biotinylation is dependent on the presence of both the azide-modified target molecule and the this compound reagent.[4] A series of well-designed negative controls can effectively rule out artifacts and non-specific signals, thereby increasing confidence in the experimental results.[4]
Conceptual Framework: Specific vs. Non-Specific Labeling
The goal is to confirm that the this compound selectively reacts with the azide group (the "click" handle) that has been metabolically incorporated into target biomolecules. The primary concern is that this compound, which can have hydrophobic properties, might stick non-specifically to cells or other proteins, leading to false-positive signals.
Figure 1. Principle of SPAAC Specificity.
Comparison of Key Control Experiments
To dissect the specificity of this compound labeling, a systematic set of controls should be run in parallel with the main experiment. The following table outlines the essential controls, their purpose, and the expected outcomes for a typical cell-based metabolic labeling experiment where cells are first treated with an azide-modified sugar (e.g., Ac4ManNAz) and then labeled with this compound.
| Experiment / Control | Purpose | Components | Expected Outcome (e.g., Western Blot Signal) |
| 1. Positive Experiment | To detect specific labeling of azide-containing biomolecules. | Azide (+) Cellsthis compound (+) | Strong Signal |
| 2. Azide-Negative Control | To verify that labeling is dependent on the presence of the azide group. This is the most critical control for specificity. | Azide (-) Cellsthis compound (+) | No or Very Low Signal |
| 3. Reagent-Negative Control | To check for background signal from the detection reagent (e.g., Streptavidin-HRP) binding non-specifically to cellular proteins. | Azide (+) Cellsthis compound (-) | No Signal |
Quantitative Data Summary
The results from these experiments can be quantified by measuring the signal intensity (e.g., densitometry of a Western blot band). The data should clearly demonstrate that a strong signal is only observed when both the azide handle and the this compound reagent are present.
| Condition | Azide Sugar | This compound | Normalized Signal Intensity (Arbitrary Units) | Interpretation |
| Positive | + | + | 100 ± 8.5 | Specific labeling achieved. |
| Azide-Negative | - | + | 4 ± 1.2 | Minimal non-specific binding of this compound. |
| Reagent-Negative | + | - | 1 ± 0.5 | No background from detection reagent. |
Detailed Experimental Protocols
Here is a general protocol for labeling cell surface glycoproteins followed by Western blot analysis.
Materials
-
Cells in culture (e.g., HeLa or Jurkat)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
This compound (or DBCO-PEG4-Biotin for better solubility)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow
Figure 2. Workflow for validation experiments.
Step-by-Step Procedure
-
Metabolic Labeling (Azide Incorporation):
-
Positive Sample: Culture cells in the presence of an azide sugar (e.g., 25-50 µM Ac4ManNAz) for 48-72 hours. This allows cellular enzymes to process the sugar and incorporate the azide group into nascent glycans.
-
Azide-Negative Control: Culture cells under identical conditions but without the azide sugar.
-
-
Cell Harvest and Lysis:
-
Wash the cells three times with cold PBS to remove any un-incorporated sugar.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate (e.g., via BCA assay) to ensure equal loading for subsequent steps.
-
-
SPAAC "Click" Reaction:
-
To equal amounts of protein lysate from the "Positive" and "Azide-Negative" samples, add this compound to a final concentration of 50-100 µM.
-
For the "Reagent-Negative" control, take an aliquot of the "Positive" lysate and add an equivalent volume of the this compound solvent (e.g., DMSO) instead of the reagent itself.
-
Incubate all samples for 1-2 hours at room temperature or 37°C with gentle agitation.
-
-
Detection via Western Blot:
-
Separate the protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific binding of the detection antibody.
-
Incubate the membrane with a Streptavidin-HRP conjugate.
-
Wash the membrane thoroughly and apply an ECL substrate.
-
Image the resulting chemiluminescence. A strong signal should only be present in the lane corresponding to the positive experiment.
-
By diligently performing these control experiments, researchers can confidently validate the specificity of their this compound labeling, ensuring that the observed signals are a true representation of the azide-modified biomolecules under investigation.
References
A Head-to-Head Battle: DBCO-Biotin (SPAAC) vs. Copper-Catalyzed Click Chemistry (CuAAC) for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. "Click chemistry" has emerged as a revolutionary tool for this purpose, offering rapid, specific, and high-yield conjugation. Two of the most prominent methods in this field are the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), often utilizing DBCO-Biotin, and the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides an in-depth, objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to empower you in selecting the optimal strategy for your research needs.
At the heart of the comparison lies a critical trade-off: the blistering speed of copper-catalysis versus the supreme biocompatibility of a metal-free approach. While CuAAC can offer exceptionally fast reaction kinetics, the requisite copper catalyst can be toxic to living cells, posing a significant challenge for in vivo and live-cell applications.[1][2][3] In contrast, this compound, a key reagent in SPAAC, leverages a highly strained cyclooctyne to react spontaneously with azides, completely obviating the need for a cytotoxic catalyst.[1][2] This makes it the gold standard for applications where cellular integrity is paramount.
Quantitative Data Comparison
The efficiency of a click chemistry reaction is paramount. The following tables provide a summary of key quantitative parameters for both this compound (SPAAC) and copper-catalyzed click chemistry.
| Parameter | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) | Key Considerations |
| Biocompatibility | High (Copper-free) | Lower (Requires cytotoxic copper catalyst) | Essential for live-cell imaging and in vivo applications. |
| Reaction Kinetics | Generally fast | Typically very fast | Reaction speed can be critical for time-sensitive experiments. |
| Side Reactions | Minimal; potential for reaction with thiols | Potential for oxidative damage to proteins and other biomolecules. | Copper can catalyze the formation of reactive oxygen species. |
| Catalyst Requirement | None (Strain-promoted) | Copper (I) | Simplifies reaction setup and purification. |
| Reagent Stability | DBCO is stable | Azides and alkynes are generally stable |
| Reagent/System | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Context |
| SPAAC (DBCO-based) | 0.1 - 1.0 | Typical range for DBCO reactions with azides. |
| CuAAC | 10 - 10,000 | Can be significantly faster, but is dependent on the ligand and reaction conditions. |
Note: Reaction rates are highly dependent on the specific azide and alkyne reactants, solvent, temperature, and, in the case of CuAAC, the copper source and ligand used.
One comparative study in the context of O-GlcNAc proteomics found that CuAAC with a Biotin-Diazo-Alkyne probe identified 229 putative O-GlcNAc modified proteins, while SPAAC with a Biotin-DIBO-Alkyne probe identified 188 proteins, with 114 proteins overlapping between the two methods. Conversely, for applications involving RNA, a study on NAD-capped transcripts demonstrated that SPAAC resulted in significantly higher biotinylation efficiency and less RNA degradation compared to CuAAC. These findings underscore that the choice of method can significantly impact the outcome depending on the specific biological context.
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of this compound (SPAAC) and copper-catalyzed click chemistry, the following diagrams illustrate their respective experimental workflows and logical relationships.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed, representative protocols for performing a biotinylation reaction using both this compound (SPAAC) and copper-catalyzed click chemistry.
Protocol 1: Biotinylation using this compound (SPAAC)
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound (e.g., DBCO-PEG4-Biotin) dissolved in DMSO
-
Purification resin (e.g., size-exclusion chromatography column)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reactants:
-
Prepare the azide-containing protein at a concentration of 1-5 mg/mL in a suitable buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
To the azide-modified protein solution, add a 3- to 10-fold molar excess of the this compound stock solution.
-
Gently mix the reaction solution. If the protein is sensitive to the final DMSO concentration, it should be kept below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific reactants and their concentrations.
-
-
Purification:
-
Remove unreacted this compound using a desalting column or dialysis against the buffer of choice.
-
-
Confirmation of Biotinylation:
-
Determine the degree of labeling using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.
-
Protocol 2: Biotinylation using Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne) dissolved in DMSO
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper (I)-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Purification resin (e.g., desalting column)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reactants:
-
Prepare the azide-modified protein to a final concentration of 10-100 µM in the reaction buffer.
-
Prepare a 10 mM stock solution of Alkyne-Biotin in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
Alkyne-Biotin stock solution to a final concentration of 100-500 µM.
-
THPTA stock solution to a final concentration of 250-1250 µM.
-
CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
Gently mix the solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature. Protect from light if using a fluorescent biotin derivative.
-
-
Purification:
-
Remove excess reagents and the copper catalyst using a desalting column.
-
-
Confirmation of Biotinylation:
-
Analyze the biotinylation level using a HABA assay or Western blot with a streptavidin-HRP conjugate.
-
Conclusion: Making the Right Choice
The decision between this compound (SPAAC) and copper-catalyzed click chemistry (CuAAC) is contingent on the specific demands of the experiment. For applications that prioritize biocompatibility, such as live-cell imaging, in vivo studies, and the development of biotherapeutics, the copper-free approach offered by this compound is the unequivocally superior choice. The elimination of copper-induced cytotoxicity ensures the preservation of the biological system's integrity. However, when working with purified proteins in vitro where maximal reaction speed is the primary concern and potential copper-induced side effects are not a factor, CuAAC can be a highly effective and efficient method. By understanding the fundamental principles and quantitative differences between these two powerful bioconjugation techniques, researchers can make informed decisions to advance their scientific discoveries.
References
A Head-to-Head Comparison: Sulfo-DBCO-Biotin versus DBCO-Biotin for Cell Surface Labeling
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation reagent for cell surface studies.
In the realm of cellular and molecular biology, the precise labeling of cell surface proteins is a cornerstone technique for elucidating protein function, trafficking, and interaction networks. The advent of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has provided powerful tools for this purpose. Among these, dibenzocyclooctyne (DBCO)-conjugated biotin reagents have gained prominence for their ability to specifically label azide-modified biomolecules on live cells without the need for a cytotoxic copper catalyst[1][2].
This guide provides a comprehensive comparison of two widely used DBCO-biotin reagents: Sulfo-DBCO-Biotin and the standard this compound. The primary distinction between these two molecules lies in the presence of a sulfonate group on the Sulfo-DBCO-Biotin, which significantly impacts its physicochemical properties and, consequently, its performance in cell surface labeling experiments[3].
Key Differences and Performance Metrics
The decision to use Sulfo-DBCO-Biotin over its non-sulfonated counterpart hinges on the specific requirements of the experiment, with the key trade-off being between water solubility and membrane permeability.
| Property | Sulfo-DBCO-Biotin | This compound | Rationale and Implications |
| Water Solubility | High | Low | The negatively charged sulfonate group on Sulfo-DBCO-Biotin renders it highly water-soluble, making it ideal for direct use in aqueous biological buffers without the need for organic co-solvents like DMSO[3]. This minimizes potential solvent-induced cellular stress. This compound's lower water solubility often necessitates its dissolution in an organic solvent before dilution in aqueous media[2]. |
| Membrane Permeability | Impermeable | Permeable (to some extent) | The charged nature of Sulfo-DBCO-Biotin prevents it from crossing the cell membrane, ensuring that labeling is restricted to the cell surface. This is crucial for experiments aiming to exclusively study the surface proteome. This compound, being more hydrophobic, can potentially diffuse across the cell membrane, leading to the labeling of intracellular components and consequently, a higher background signal in cell surface-specific assays. |
| Signal-to-Noise Ratio | Higher (for surface labeling) | Lower (for surface labeling) | Due to its membrane impermeability, Sulfo-DBCO-Biotin is expected to provide a higher signal-to-noise ratio in applications focused on cell surface targets. The lower background from intracellular labeling contributes to cleaner and more specific detection. |
| Labeling Efficiency | Potentially higher in aqueous buffers | May be limited by solubility | The high water solubility of Sulfo-DBCO-Biotin can lead to more efficient labeling in aqueous environments by ensuring the reagent is readily available to react with cell surface azides. The potential for this compound to precipitate in aqueous solutions could reduce its effective concentration and labeling efficiency. |
| Cell Viability | Generally high | Generally high, but solvent may have an effect | Both reagents are used in bioorthogonal reactions that are inherently biocompatible. However, the need to use organic solvents for this compound could have a greater impact on cell viability depending on the concentration and cell type. |
Experimental Workflow for Cell Surface Labeling
The following diagram outlines a typical experimental workflow for cell surface labeling using either Sulfo-DBCO-Biotin or this compound in a SPAAC reaction. This process involves the metabolic incorporation of an azide-containing sugar, followed by the click reaction with the this compound reagent and subsequent detection.
References
A Researcher's Guide to Quantifying DBCO-Biotin Labeling
In the rapidly advancing field of bioconjugation, the precise attachment of biotin to biomolecules is critical for a multitude of applications, from affinity purification to sophisticated cellular imaging. Dibenzocyclooctyne-biotin (DBCO-Biotin) has emerged as a key reagent, enabling copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for the specific labeling of azide-modified targets.[1][2][3] For researchers, scientists, and drug development professionals, accurate determination of the degree of labeling (DOL) is paramount to ensure experimental reproducibility and the efficacy of downstream applications.
This guide provides a comprehensive comparison of methods for assessing the degree of labeling with this compound, offering detailed experimental protocols and a comparative analysis of alternative quantification techniques.
Assessing the Degree of Labeling of DBCO-Functionalized Proteins
A primary method for determining the degree of labeling of a protein with a DBCO-containing reagent, such as DBCO-PEG4-Biotin, is through UV-Vis spectrophotometry. This method leverages the distinct absorbance maxima of the protein and the DBCO moiety.
The protein concentration is typically measured at 280 nm, while the DBCO group exhibits a characteristic absorbance peak around 309 nm.[4][5] By measuring the absorbance at both wavelengths, and knowing the molar extinction coefficients of the protein and the DBCO group, the degree of labeling can be calculated.
Experimental Protocol: UV-Vis Spectrophotometry for DBCO Labeling
-
Sample Preparation: Purify the DBCO-labeled protein from any unreacted this compound reagent using a suitable method such as dialysis or a desalting column.
-
Spectrophotometer Measurement:
-
Measure the absorbance of the purified protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer. A NanoDrop™ spectrophotometer is recommended for its convenience and low sample volume requirement.
-
-
Calculations:
-
Calculate the concentration of the protein. A correction factor is needed to account for the absorbance of the DBCO group at 280 nm.
-
Protein Concentration (M) = [A280 - (A309 x CF)] / ε_protein
-
Where:
-
CF = Correction Factor (A280 of DBCO / Amax of DBCO)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG ≈ 203,000 M⁻¹cm⁻¹)
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (A309 x Dilution Factor) / (ε_DBCO x Protein Concentration (M))
-
Where:
-
ε_DBCO = Molar extinction coefficient of the DBCO group (approximately 12,000 M⁻¹cm⁻¹)
-
-
-
Alternative Methods for Quantifying Biotinylation
While UV-Vis spectrophotometry is effective for assessing the incorporation of the DBCO moiety, other methods are required to specifically quantify the biotin component of the conjugate. The most common techniques are the HABA assay and fluorescent-based assays.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a widely used colorimetric method for estimating the amount of biotin in a sample. It is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present.
Fluorescent Assays
Fluorescent-based assays offer a more sensitive alternative to the HABA assay. These assays often employ a fluorescently labeled avidin or streptavidin complexed with a quencher. When biotin is introduced, it displaces the quencher, resulting in an increase in fluorescence that is directly proportional to the biotin concentration.
Mass Spectrometry
Mass spectrometry (MS) provides a direct and highly accurate method for determining the degree of biotinylation. By analyzing the mass of the intact protein before and after biotinylation, the number of attached biotin molecules can be precisely determined. While powerful, this technique requires specialized equipment and expertise.
Comparative Analysis of Biotin Quantification Methods
| Method | Principle | Sensitivity | Throughput | Equipment | Pros | Cons |
| UV-Vis (for DBCO) | Measures absorbance of DBCO group | Moderate | High | UV-Vis Spectrophotometer | Simple, rapid, non-destructive | Indirectly measures biotin; requires purified protein |
| HABA Assay | Colorimetric; displacement of HABA from avidin | Lower (µM range) | High | Spectrophotometer | Inexpensive, well-established | Less sensitive, can underestimate biotinylation, destructive |
| Fluorescent Assay | Fluorometric; displacement of a quencher from fluorescent avidin | High (pM range) | High | Fluorescence Plate Reader | High sensitivity, small sample volume | More expensive than HABA, potential for interference from other fluorescent compounds |
| Mass Spectrometry | Measures mass-to-charge ratio | Very High | Low | Mass Spectrometer | Highly accurate and direct, provides detailed structural information | Expensive equipment, complex data analysis, low throughput |
Experimental Protocols
HABA Assay Protocol (Microplate Format)
-
Preparation:
-
Ensure the biotinylated protein sample is free of unconjugated biotin by dialysis or gel filtration.
-
Prepare a HABA/Avidin solution according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well microplate.
-
Add 20 µL of the biotinylated protein sample to the wells. Include a negative control (buffer only) and a biotin standard.
-
Incubate for a short period (e.g., 30-60 seconds) with shaking.
-
-
Measurement and Calculation:
-
Measure the absorbance at 500 nm using a microplate reader.
-
Calculate the change in absorbance (ΔA500) relative to the negative control.
-
Determine the biotin concentration using a standard curve or the provided calculation formula based on the molar extinction coefficient of the HABA-avidin complex.
-
Fluorescent Assay Protocol (Microplate Format)
-
Preparation:
-
Remove all free biotin from the sample.
-
Prepare a fluorescent reporter solution (e.g., fluorescent avidin and HABA premix) as per the kit's protocol.
-
-
Assay Procedure:
-
Pipette diluted biotin standards and the unknown biotinylated samples into a black opaque 96-well microplate (typically 10 µL).
-
Add the fluorescent reporter solution to each well (typically 90 µL).
-
Incubate for approximately 5 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 494/520 nm for DyLight Reporter).
-
Generate a standard curve from the biotin standards and determine the concentration of biotin in the unknown samples.
-
Calculate the moles of biotin per mole of protein.
-
Visualizing the Workflow
Caption: Workflow for labeling and quantifying the degree of labeling with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. abpbio.com [abpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for DBCO-Biotin
This guide provides essential safety protocols and logistical information for handling DBCO-Biotin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. The following information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A conservative approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protective Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[2] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary if creating dust or aerosols. | To prevent inhalation of airborne particles. |
Proper laboratory attire, including long pants and closed-toe shoes, is required at all times when working in the laboratory.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have all necessary equipment and reagents for the experiment prepared and within reach to minimize movement.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
For preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing. Sonication may be required to fully dissolve the compound.
-
Do not eat, drink, or smoke when using this product.
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Parameter | Condition |
| Storage Temperature (Powder) | -20°C, protect from light, stored under nitrogen. |
| Storage Temperature (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light and store under nitrogen. |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM, and THF. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Due to the reactivity of the DBCO group, a chemical inactivation step is recommended before disposal.
1. Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container for hazardous waste.
-
Solutions containing this compound should be collected in a dedicated, leak-proof container for chemical waste.
2. Chemical Inactivation Protocol (for Quenching Reactive DBCO):
-
This protocol is based on general procedures for quenching reactive DBCO moieties and should be performed in a well-ventilated fume hood while wearing appropriate PPE.
-
To the waste solution containing this compound, add a solution of a primary amine, such as Tris(hydroxymethyl)aminomethane (Tris) buffer at a pH of 8.0, to a final concentration of approximately 100 mM.
-
Stir the mixture at room temperature for at least 30 minutes. The amine will react with and quench the unreacted DBCO group.
3. Final Disposal:
-
The neutralized solution can be disposed of as chemical waste through your institution's hazardous waste disposal program.
-
Properly label the waste container with all components of the final mixture.
-
Dispose of the contents and container to an approved waste disposal plant.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth with water. Do NOT induce vomiting.
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
